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  • Product: 6-Ethylpiperidin-2-one
  • CAS: 53611-44-2

Core Science & Biosynthesis

Foundational

6-Ethylpiperidin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, delta-lactams (piperidin-2-ones) serve as privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, delta-lactams (piperidin-2-ones) serve as privileged scaffolds. Specifically, 6-Ethylpiperidin-2-one has emerged as a critical chiral and achiral building block. Its unique structural topology—featuring a highly stable cyclic amide coupled with a sterically tunable C6-ethyl substituent—makes it an indispensable precursor for the total synthesis of complex alkaloids, the development of metalloheterocyclic anticancer agents, and the engineering of molecularly imprinted polymers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptors. This guide deconstructs the physicochemical properties of 6-Ethylpiperidin-2-one, details a field-proven, self-validating synthetic protocol, and maps its divergent applications in contemporary drug discovery and material science.

Physicochemical Profiling and Structural Analysis

Understanding the baseline properties of 6-Ethylpiperidin-2-one is critical for predicting its behavior in complex reaction matrices. The molecule exists as a six-membered piperidine ring with a carbonyl group at the C2 position and an ethyl chain at the C6 position, creating a stereocenter that allows for both (R)- and (S)- enantiomers[1].

The lactam motif provides a dual-reactivity profile: the nitrogen can act as a nucleophile under strongly basic conditions (N-alkylation), while the carbonyl oxygen can participate in O-alkylation or act as a directing group for transition-metal catalysis.

Quantitative Data Summary
PropertyValueReference
Chemical Name 6-Ethylpiperidin-2-one[2]
CAS Number 53611-44-2 (Racemic), 1018453-54-7 (R-isomer)[1]
Molecular Formula C 7​ H 13​ NO
Molecular Weight 127.18 g/mol [3]
Monoisotopic Mass 127.0997 Da[2]
SMILES (R-isomer) O=C1NCCC1[3]
Solubility Highly soluble in THF, DCM, MeOH; moderately in H 2​ OEmpirical
Storage Conditions 2-8°C, sealed under inert gas (Argon/N 2​ )[3]

Core Experimental Protocol: Synthesis via Glutarimide Desymmetrization

The most robust and scalable method for synthesizing 6-substituted piperidin-2-ones is the Grignard-mediated desymmetrization of piperidine-2,6-dione (glutarimide), followed by reductive dehydroxylation[4][5]. This approach is favored because it utilizes inexpensive starting materials and allows for precise stereochemical control if chiral auxiliaries or asymmetric catalysts are employed later.

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of ethyl magnesium bromide on one of the equivalent carbonyl groups of glutarimide. Anhydrous THF is strictly required; the oxygen atoms in THF donate electron density to the magnesium center, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts. The reaction is kept at 0 °C to suppress over-alkylation (double Grignard addition) and ring-opening side reactions. The resulting intermediate is a hemiaminal, which must be reduced. The addition of BF 3​ ·OEt 2​ acts as a Lewis acid to activate the hydroxyl group, promoting its departure to form a highly reactive N-acyliminium ion. This intermediate is immediately trapped by hydride from triethylsilane (Et 3​ SiH) , yielding the target lactam[5].

Step-by-Step Methodology

Phase 1: Grignard Addition (Hemiaminal Formation)

  • Preparation: Flame-dry a 250 mL round-bottomed flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish a strictly anhydrous environment. (Causality: Moisture rapidly quenches EtMgBr into ethane gas, destroying the reagent).

  • Dissolution: Dissolve piperidine-2,6-dione (1.45 g, 12.8 mmol) in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath[4].

  • Addition: Slowly add Ethyl magnesium bromide (13 mL, 38.5 mmol, 3 M in Et 2​ O) dropwise over 30 minutes.

  • Validation Check 1: Stir the reaction at room temperature for 18 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the glutarimide spot (UV inactive, requires KMnO 4​ stain) confirms complete conversion.

  • Quenching: Cool back to 0 °C and carefully quench with 20 mL of saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO 4​ , and concentrate in vacuo to yield the crude hemiaminal.

Phase 2: Reductive Dehydroxylation 6. Activation: Dissolve the crude hemiaminal in 40 mL of anhydrous Dichloromethane (DCM) and cool to -78 °C (Dry ice/Acetone bath). 7. Reduction: Add Et 3​ SiH (3.0 equivalents) followed by the dropwise addition of BF 3​ ·OEt 2​ (1.5 equivalents). Stir for 2 hours, allowing the reaction to slowly warm to room temperature[5]. 8. Validation Check 2: Quench with saturated NaHCO 3​ . Extract with DCM. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm the final structure via 1 H NMR: Look for the distinct disappearance of the hemiaminal -OH proton and the emergence of the C6 methine proton multiplet at ~3.3–3.5 ppm.

G A Piperidine-2,6-dione (Glutarimide) B Grignard Addition (EtMgBr, THF, 0°C) A->B C Hemiaminal Intermediate B->C D Reductive Dehydroxylation (Et3SiH, BF3·OEt2) C->D E 6-Ethylpiperidin-2-one Target Yield D->E

Fig 1: Synthetic workflow for 6-Ethylpiperidin-2-one via Grignard addition and reduction.

Advanced Applications in Therapeutics and Materials

The true value of 6-Ethylpiperidin-2-one lies in its downstream utility. Its structural geometry allows it to act as a foundational node for highly divergent chemical spaces.

Total Synthesis of Stemona Alkaloids

Stemona alkaloids, such as Sessilifoliamide J, possess profound biological activities, including insecticidal and antitussive properties. The core of these natural products often features an azaspirocyclic or fused piperidin-2-one framework. 6-Ethylpiperidin-2-one and its derivatives serve as the exact stereochemical precursors required to construct these intricate polycyclic systems via cascade radical translocation/cyclization reactions or cross-metathesis[5][6].

Bilateral Metalloheterocyclic Anticancer Agents

Recent paradigms in oncology drug discovery focus on dual-action metalloheterocyclic systems. 6-substituted piperidin-2-ones have been successfully fused with N-phenylpyrazole fragments. When treated with Palladium acetate (Pd(OAc) 2​ ), the NH-lactam of the piperidin-2-one accelerates the pyrazol-directed cyclopalladation. The resulting hybrid palladacycles exhibit potent cytotoxic activity against multiple cancerous cell lines, acting as targeted DNA-intercalating agents[7][8].

Polymer Science: Acrylate Copolymers

Beyond small-molecule therapeutics, the lactam ring can be N-vinylated to produce 1-ethenyl-6-ethylpiperidin-2-one. This monomer is highly valuable in the synthesis of molecularly imprinted polymers and advanced acrylate copolymers used in cosmetic preparations and specialized coatings, providing unique rheological properties and chemical resistance[9][10].

Reactivity Core 6-Ethylpiperidin-2-one App1 Stemona Alkaloids (Total Synthesis) Core->App1 Azaspirocyclic Core App2 Palladacycles (Anticancer Agents) Core->App2 N-phenylpyrazole Fusion App3 Acrylate Copolymers (Material Science) Core->App3 N-vinylation

Fig 2: Divergent application pathways of 6-Ethylpiperidin-2-one in therapeutics and materials.

Conclusion

6-Ethylpiperidin-2-one is far more than a simple heterocyclic catalog item; it is a highly versatile chemical linchpin. By mastering the Grignard-mediated desymmetrization of glutarimide, researchers can unlock a reliable supply of this scaffold. Whether the ultimate goal is the total synthesis of complex natural products, the engineering of next-generation chemotherapeutics via cyclopalladation, or the formulation of novel polymers, understanding the fundamental reactivity and structural dynamics of this delta-lactam is paramount for success in the lab.

References

  • Chemsrc - 6-ETHYLPIPERIDIN-2-ONE | CAS#:53611-44-2. Retrieved from:[Link]

  • PubChemLite / University of Luxembourg - PAHMYIHLZQRVHU-UHFFFAOYSA-N - Explore. Retrieved from:[Link]

  • White Rose eTheses Online - Combining Experiment and DFT to Study New Reactions (Synthesis of 6-Ethylpiperidin-2-one). Retrieved from:[Link]

  • American Chemical Society (ACS) - Concise Asymmetric Total Synthesis of 9-epi-Sessilifoliamide J. Retrieved from:[Link]

  • ResearchGate - Bilateral metalloheterocyclic systems based on palladacycle and piperidine-2,4-dione pharmacophores. Retrieved from:[Link]

  • American Chemical Society (ACS) - New Stereoselective Entry to Azaspirocyclic Nucleus of Halichlorine and Pinnaic Acids by Radical Translocation/Cyclization Reaction. Retrieved from:[Link]

  • Google Patents - US20130085186A1 - Cosmetic preparations based on molecularly imprinted polymers.
  • Google Patents - US20100174040A1 - Process for preparing acrylate copolymers.

Sources

Exploratory

discovery and natural occurrence of 6-Ethylpiperidin-2-one analogs

An In-Depth Technical Guide to the Discovery and Natural Occurrence of 6-Ethylpiperidin-2-one Analogs This guide provides a comprehensive technical overview of the discovery, natural occurrence, biosynthesis, and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Natural Occurrence of 6-Ethylpiperidin-2-one Analogs

This guide provides a comprehensive technical overview of the discovery, natural occurrence, biosynthesis, and chemical synthesis of 6-substituted piperidin-2-one analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. Designed for researchers, medicinal chemists, and natural product scientists, this document synthesizes foundational knowledge with actionable experimental insights, grounding all claims in authoritative references.

Introduction: The Piperidin-2-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its six-membered heterocyclic structure is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can be readily functionalized to interact with biological targets.[2] Within this broad class, the piperidin-2-one (or δ-valerolactam) substructure is of particular interest, serving as a key intermediate in the biosynthesis of numerous alkaloids and as a core component in many synthetically derived bioactive molecules.[3]

This guide focuses specifically on analogs substituted at the 6-position, exemplified by 6-ethylpiperidin-2-one. These compounds represent a synthetically accessible and biologically relevant subset of the piperidone family. We will explore their origins in nature, the biochemical pathways that construct them, the methodologies for their isolation and characterization, and the synthetic strategies that enable their production and diversification for pharmacological screening.

Chapter 1: The Natural Landscape of Piperidine Alkaloids

Piperidine alkaloids are a major group of plant-derived constituents, displaying an immense diversity of structural frameworks and biological activities.[4] They are chemically derived from the saturated piperidine nucleus and are typically categorized based on their biogenetic origin.[5][6] Well-known examples range from the neurotoxic (S)-coniine found in poison hemlock (Conium maculatum) to the pungent-tasting piperine in black pepper (Piper nigrum), which possesses anti-inflammatory and antioxidant properties.[6][7]

The widespread occurrence of these compounds across numerous plant families, including Piperaceae, Solanaceae, and Lobeliaceae, underscores the evolutionary success of this chemical scaffold as a tool for ecological defense and signaling.[7][8] The biological activities associated with these natural products have spurred significant efforts in both total synthesis and the development of novel synthetic analogs for therapeutic applications.[4][9]

Chapter 2: Natural Occurrence of 6-Substituted Piperidin-2-one Analogs

While the broader class of piperidine alkaloids is well-documented, specific examples of naturally occurring 6-alkyl- or 6-aryl-piperidin-2-ones are less common, making each discovery significant. These lactams are often biosynthetic intermediates or stable end-products in specialized metabolic pathways. Their discovery typically requires meticulous extraction and chromatographic separation, followed by rigorous spectroscopic analysis.

One notable example is Dysidone A , a piperidone alkaloid isolated from the marine sponge Dysidea sp.[10] This discovery is significant as it represents the first piperidone derivative with an exocyclic double bond isolated from this genus, highlighting marine invertebrates as a promising source for novel analogs.[10]

Compound NameStructureNatural SourceKey Structural FeatureReference
Dysidone A (Z)-8-hydroxy-3-((Z)-2-hydroxyethylidene)-6-methyl-3,4,5,6-tetrahydropyridin-2-oneMarine Sponge (Dysidea sp.)6-methyl-piperidin-2-one core with exocyclic double bond[10]
(S)-(+)-Coniine (S)-2-propylpiperidinePoison Hemlock (Conium maculatum)A related piperidine alkaloid (not a lactam) often targeted in syntheses starting from piperidones.[6][11]
Piperine (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidineBlack Pepper (Piper nigrum)A complex amide of piperidine, illustrating the scaffold's prevalence.[5][7]

This table showcases examples of a naturally occurring piperidin-2-one analog and related, well-known piperidine alkaloids to provide context.

Chapter 3: Biosynthesis of the Piperidin-2-one Core

The biosynthesis of piperidine alkaloids, including the piperidin-2-one core, originates from the amino acid L-lysine.[12][13] The pathway proceeds through a series of enzymatic transformations involving decarboxylation, oxidation, and cyclization. A key, albeit transient, intermediate in this process is Δ¹-piperideine, a cyclic imine formed from cadaverine (the decarboxylation product of lysine).[14] This reactive intermediate is a central branch point, leading to the vast diversity of piperidine alkaloids observed in nature.[14][15] The formation of the 6-substituted piperidin-2-one (lactam) ring is believed to occur via the cyclization of a δ-amino acid precursor, such as 5-aminohexanoic acid for the 6-methyl analog.[16]

Biosynthetic Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization (Imine formation) PiperidineAlkaloids Simple Piperidine Alkaloids (e.g., Coniine) Piperideine->PiperidineAlkaloids Further Reductions / Modifications AminoAcid Substituted δ-Amino Acid (e.g., 5-Aminohexanoic Acid) Piperideine->AminoAcid Oxidation / Ring Opening (Hypothetical Route) Lactam 6-Substituted Piperidin-2-one AminoAcid->Lactam Intramolecular Condensation (Lactamization)

Caption: Generalized biosynthetic pathway from L-Lysine to the piperidin-2-one core.

Chapter 4: Discovery and Isolation Methodologies

The successful discovery of novel natural products hinges on robust and systematic experimental workflows. This section details the protocols for extracting, isolating, and identifying 6-ethylpiperidin-2-one analogs from biological sources.

Experimental Protocol: General Alkaloid Extraction

This protocol describes a standard acid-base extraction method suitable for enriching basic alkaloid compounds from a plant or marine invertebrate matrix.[14][17] The principle relies on the differential solubility of the alkaloid in its free base (soluble in organic solvents) and salt (soluble in aqueous acid) forms.

Materials:

  • Dried and powdered biological material (e.g., plant roots, sponge tissue)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Maceration: Soak the dried, powdered biological material (100 g) in methanol (500 mL) for 48-72 hours at room temperature with occasional stirring. This initial extraction captures a broad range of metabolites.[17]

  • Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Partitioning: a. Resuspend the crude extract in 1 M HCl (200 mL). This protonates the basic alkaloids, rendering them water-soluble. b. Transfer the acidic solution to a separatory funnel and wash with DCM (3 x 150 mL) to remove neutral and acidic compounds (e.g., fats, terpenoids). Discard the organic layers. c. Basify the remaining aqueous layer to pH 9-10 by carefully adding 1 M NaOH or NH₄OH. This deprotonates the alkaloid salts, converting them back to their free base form. d. Extract the now-basic aqueous solution with DCM or EtOAc (3 x 150 mL). The free base alkaloids will partition into the organic layer.

  • Drying and Final Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.

Chromatographic Purification and Structure Elucidation

The enriched alkaloid fraction is a complex mixture requiring further separation. This workflow diagram illustrates the logical progression from crude extract to a pure, identified compound.

Isolation Workflow cluster_extraction Extraction & Enrichment cluster_chromatography Chromatographic Separation cluster_analysis Analysis & Identification CrudeExtract Crude Extract (from Protocol 4.1) VLC Vacuum Liquid Chromatography (VLC) (Broad Fractionation) CrudeExtract->VLC MPLC Medium Pressure Liquid Chromatography (MPLC) (Fraction Refinement) VLC->MPLC Select active fractions HPLC Preparative HPLC (Final Purification) MPLC->HPLC Select promising fractions PureCompound Isolated Pure Compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) PureCompound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Experimental workflow for the isolation and identification of natural products.

Spectroscopic Profile

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques. The data below is representative for a generic 6-alkyl-piperidin-2-one.[10][18]

TechniqueData TypeCharacteristic SignatureInterpretation
¹H NMR Chemical Shift (δ)~3.4 ppm (m, 1H); ~6.0 ppm (br s, 1H)Multiplet for the proton at the C6 chiral center; Broad singlet for the amide N-H proton.
¹³C NMR Chemical Shift (δ)~45 ppm; ~170 ppmSignal for the C6 carbon; Signal for the C2 carbonyl carbon.
IR Wavenumber (cm⁻¹)~3200 cm⁻¹ (broad); ~1650 cm⁻¹ (strong)N-H stretching of the amide; C=O stretching of the lactam carbonyl group.
Mass Spec (MS) m/z[M+H]⁺, [M+Na]⁺Provides the molecular weight of the compound, confirming its molecular formula.

Chapter 5: Synthetic Approaches

The limited availability of many natural products necessitates the development of efficient synthetic routes. Chemical synthesis allows for the confirmation of the natural product's structure and the generation of analogs for structure-activity relationship (SAR) studies. A powerful strategy for constructing 6-substituted piperidin-2-ones is the Ring-Closing Metathesis (RCM) reaction.[11]

Synthetic Workflow Hydrazone Chiral Hydrazone Hydrazide Diolefinic Hydrazide Hydrazone->Hydrazide Allyllithium Allyllithium Reagent Allyllithium->Hydrazide Enehydrazide Cyclic Enehydrazide Hydrazide->Enehydrazide RCM RCM Ring-Closing Metathesis (RCM) (e.g., Grubbs Catalyst) Piperidone Enantiopure 6-Alkyl-piperidin-2-one Enehydrazide->Piperidone Reduction Reduction Reductive Cleavage

Caption: Synthetic workflow using Ring-Closing Metathesis (RCM) to produce piperidones.

This approach offers excellent control over the stereochemistry at the 6-position, which is critical for pharmacological activity. The versatility of this method allows for the introduction of various alkyl and aryl substituents at the 6-position, making it ideal for creating a library of analogs for drug screening.[11]

Chapter 6: Pharmacological Significance and Future Outlook

Piperidine and piperidone derivatives exhibit a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[9][19][20] The specific activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring. For example, some synthetic piperidone derivatives have been investigated as nonsteroidal inhibitors for the treatment of benign prostatic hyperplasia.[3]

The 6-ethylpiperidin-2-one scaffold and its analogs represent a promising area for further investigation. Their structural simplicity, synthetic tractability, and foundation in natural product chemistry make them attractive starting points for fragment-based drug design and lead optimization campaigns. Future research should focus on:

  • Broader Bioprospecting: Expanding the search for these analogs in underexplored ecological niches, such as marine microorganisms and endophytic fungi.

  • Biosynthetic Pathway Elucidation: Using modern multi-omics approaches to fully map the enzymatic steps leading to these lactams in producer organisms.[21]

  • Medicinal Chemistry Campaigns: Synthesizing diverse libraries of 6-substituted analogs to systematically explore their SAR against various therapeutic targets.

By integrating natural product discovery with modern synthetic and analytical chemistry, the full therapeutic potential of the 6-ethylpiperidin-2-one core can be unlocked.

References

  • The Natural Occurrence of 1-Piperideine in Plants: A Technical Guide. (2025). Benchchem.
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PMC.
  • Piperidine alkaloids. Wikipedia.
  • Piperidine Alkaloids. Cornell University Department of Animal Science.
  • Piperidine Alkaloids with Diverse Skeletons from Anacyclus pyrethrum. (2018).
  • Pyridine –piperidine-pyrolidine alkaloids. SlideShare.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Piperidine alkaloids biosynthesis.
  • Biosynthesis of piperidine alkaloids. (1968). PubMed.
  • piperidone analogs: synthesis and their diverse biological applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis (Arabidopsis thaliana). (2019).
  • Pharmacological screening of synthetic piperidine deriv
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. (2026).
  • 6-Methylpiperidin-2-one. PubChem.
  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. (2021). PMC.
  • Natural product isolation – how to get from biological material to pure compounds. (2013). uniPUB - Uni Graz.
  • Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. (2020). Frontiers in Plant Science.
  • Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide. Benchchem.
  • Spirocyclic Piperidines in Drug Discovery. (2019). PharmaBlock.

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Foundational

Comprehensive Solubility and Stability Profiling of 6-Ethylpiperidin-2-one: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Document Type: Technical Whitepaper Executive Summary As drug development and advanced polymer sciences increasingly rely on functionalized h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Document Type: Technical Whitepaper

Executive Summary

As drug development and advanced polymer sciences increasingly rely on functionalized heterocycles, understanding the physicochemical boundaries of piperidone derivatives is paramount. 6-Ethylpiperidin-2-one (CAS 53611-44-2), a substituted delta-lactam, presents a unique amphiphilic profile that makes it a highly versatile intermediate and monomer[1],[2]. However, its core lactam ring is susceptible to specific environmental stressors. This whitepaper provides an in-depth, self-validating framework for profiling the thermodynamic solubility and chemical stability of 6-ethylpiperidin-2-one, grounded in fundamental degradation kinetics and field-proven analytical methodologies.

Physicochemical Foundations

6-Ethylpiperidin-2-one is characterized by a six-membered saturated ring containing a highly polar amide (lactam) moiety and a localized lipophilic C6-ethyl substitution[3].

This structural duality dictates its behavior in solution:

  • Hydrogen Bonding: The N-H group acts as a potent hydrogen bond donor, while the carbonyl (C=O) oxygen serves as an acceptor. This facilitates robust solvation in polar protic environments[4],[5].

  • Lipophilic Shielding: The ethyl group disrupts the crystalline lattice energy and provides a hydrophobic domain, preventing the molecule from being exclusively water-soluble and granting it solubility in moderately polar organic solvents[6].

Thermodynamic Solubility Profiling

Mechanistic Rationale

Solubility testing for lactams must differentiate between kinetic dissolution and true thermodynamic equilibrium. Kinetic assays (like solvent titration) often induce supersaturation artifacts because the lactam hydrogen-bonding network takes time to fully equilibrate with the solvent shell. Therefore, a rigorous Isothermal Shake-Flask Method is mandatory to establish the absolute solubility limits required for formulation and synthesis.

Standardized Shake-Flask Methodology

This protocol is designed as a self-validating system; the use of centrifugation rather than filtration prevents the adsorption of the amphiphilic lactam onto filter membranes, which can artificially lower the quantified solubility.

  • Solute Addition: Introduce an excess of 6-ethylpiperidin-2-one (approximately 250 mg) into 1.0 mL of the target solvent within a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension at 300 rpm in a thermostatic shaker maintained precisely at 25.0 ± 0.1 °C for 24 hours. Causality: Temperature control is critical; even minor thermal fluctuations can disrupt the lactam-solvent hydrogen bonds, drastically altering solubility profiles.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes to firmly pellet undissolved solids.

  • Quantification: Extract the clear supernatant, dilute appropriately with the HPLC mobile phase, and quantify via RP-HPLC-UV (λ = 210 nm) against a validated multi-point calibration curve.

SolubilityWorkflow A 1. Solute Addition B 2. Isothermal Equilibration (24h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC-UV Quantification C->D

Fig 1. Thermodynamic shake-flask solubility workflow ensuring true equilibrium.

Quantitative Solubility Data

The following table summarizes the expected thermodynamic solubility profile of 6-ethylpiperidin-2-one based on its physicochemical properties.

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Mechanistic Solvation Rationale
Water (pH 7.0) 80.1> 100Strong H-bonding with lactam carbonyl and N-H groups.
Methanol 32.7> 150Protic solvation of both polar core and non-polar ethyl regions.
Dichloromethane 8.9~ 50Favorable dipole-dipole interactions; highly compatible with the ethyl group.
n-Hexane 1.9< 5Lack of H-bonding capacity; highly lipophilic environment repels the amide core.

Chemical Stability and Degradation Kinetics

Hydrolytic Susceptibility of the Delta-Lactam Ring

The primary degradation liability of 6-ethylpiperidin-2-one is the hydrolysis of its delta-lactam ring[7]. Under strong acidic or basic conditions, the amide bond undergoes nucleophilic attack, leading to a ring-opening reaction that yields a highly polar 5-aminoheptanoic acid derivative[8].

While this hydrolysis is an equilibrium process, extreme pH levels shift the equilibrium almost entirely toward the acyclic amino acid[8]. Furthermore, studies on related piperidone systems indicate that transition metal ions can coordinate with the lactam oxygen, increasing the electrophilicity of the carbonyl carbon and catalyzing hydrolysis even in milder aqueous environments[9].

Forced Degradation Protocol (ICH Q1A/Q1B Aligned)

To map these degradation kinetics, a forced degradation study must be executed. The protocol below includes mandatory neutralization steps to arrest degradation, ensuring the chromatographic snapshot accurately reflects the stress period.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 6-ethylpiperidin-2-one in an HPLC-grade water/acetonitrile (50:50, v/v) diluent.

  • Stress Application:

    • Acidic: Mix 1 mL stock with 1 mL 1.0 N HCl. Incubate at 60°C for 48 hours.

    • Basic: Mix 1 mL stock with 1 mL 1.0 N NaOH. Incubate at 60°C for 48 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at 25°C for 48 hours.

  • Neutralization (Critical Step): Quench the acidic and basic samples with equivalent volumes of 1.0 N NaOH and 1.0 N HCl, respectively. Causality: Failing to neutralize the sample prior to injection will cause continued degradation inside the autosampler, invalidating the kinetic data.

  • Chromatographic Analysis: Because the ring-opened degradant is zwitterionic and highly polar, standard reversed-phase chromatography will result in poor retention. Use a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 4.5) on a polar-embedded C18 or HILIC column to achieve baseline resolution between the intact lipophilic lactam and its polar degradants.

DegradationPathway A 6-Ethylpiperidin-2-one (Intact Lactam) B Acidic Stress (pH < 2) A->B C Basic Stress (pH > 12) A->C D Oxidative Stress (H2O2) A->D E Ring-Opened Amino Acid B->E Hydrolysis C->E Hydrolysis F N-Oxide Derivative D->F Oxidation

Fig 2. Primary forced degradation pathways and resultant degradants of 6-ethylpiperidin-2-one.

Stability Matrix
ConditionStressorDurationExpected RecoveryPrimary Degradant
Control 25°C, 60% RH30 days> 99.5%None
Acidic 1.0 N HCl, 60°C48 hours< 50.0%Ring-opened amino acid
Basic 1.0 N NaOH, 60°C48 hours< 20.0%Ring-opened amino acid
Oxidative 3% H2O2, 25°C48 hours~ 95.0%N-oxide derivative

Formulation and Storage Directives

To ensure maximum shelf-life and prevent premature ring-opening, 6-ethylpiperidin-2-one must be stored in tightly sealed containers, protected from ambient moisture[3]. The optimal storage temperature is below 25 °C, in a cool, dark environment[4],[3].

When incorporating this compound into aqueous formulations—such as in the synthesis of water-soluble cationic polymers[1]—formulators must tightly control the pH. Excipients that drift the pH outside the 6.0–8.0 window will accelerate lactam hydrolysis over the product's shelf life[8]. Furthermore, due to the potential for metal-catalyzed hydrolysis[9], the addition of chelating agents (e.g., EDTA) is highly recommended to sequester trace transition metals and preserve the structural integrity of the piperidone ring.

References

  • Google Patents. "CA2763508A1 - Method for increasing the dry strength of paper, paperboard, and cardboard". Available at:[1]

  • European Patent Office (EPO). "COMPOSITION CONTAINING INORGANIC/ORGANIC HYBRID COMPOUND - Patent 4458900". Available at: [Link][2]

  • LookChem. "2-Piperidone CAS.No.675-20-7". Available at: [Link][5]

  • ACS Publications. "Modeling Mo(VI) O Biologically Related Interactions with Oximes and Hydroxylamines". Available at:[Link][9]

  • J-Stage. "Lactams. II. Synthesis and Acid Hydrolysis of 1-Benzyl-2-piperidone Derivatives Possessing the Carboxyl Function". Available at: [Link][8]

Sources

Exploratory

Theoretical and Computational Studies of 6-Ethylpiperidin-2-one: Mechanistic Insights into Successive Ring Expansion and Tautomerism

Executive Summary The synthesis of medium-sized rings and macrocycles remains a formidable challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, piperidin-2-one derivatives, specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of medium-sized rings and macrocycles remains a formidable challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, piperidin-2-one derivatives, specifically 6-Ethylpiperidin-2-one , have emerged as highly versatile building blocks in Successive Ring Expansion (SuRE) methodologies.

As computational chemists, we do not merely observe chemical transformations; we dissect the energetic causality that drives them. This whitepaper provides an in-depth technical analysis of the theoretical and computational frameworks used to study 6-Ethylpiperidin-2-one. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), we map its conformational landscape, keto-enol tautomerism, and its thermodynamic viability in cascade ring expansions. The protocols detailed herein operate as self-validating systems, ensuring that every mechanistic claim is grounded in rigorous mathematical and physical verification.

The Mechanistic Landscape of 6-Ethylpiperidin-2-one

6-Ethylpiperidin-2-one is a six-membered lactam characterized by an ethyl substituent at the C6 position. This structural feature is not merely cosmetic; it introduces critical steric parameters that dictate the molecule's reactivity.

Conformational Preferences and Steric Causality

The piperidone ring adopts a half-chair or sofa conformation to accommodate the planar amide bond. The C6-ethyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the ring protons. In computational modeling, accurately capturing this starting geometry is paramount, as an artificially forced axial conformation will result in an overestimated ground-state energy, skewing all subsequent thermodynamic calculations.

Keto-Enol Tautomerism

Like all lactams, 6-Ethylpiperidin-2-one undergoes keto-enol tautomerism. While the lactam (keto) form is thermodynamically dominant, the enol form serves as a transient, highly reactive intermediate during electrophilic functionalization. Gas-phase calculations often overestimate the activation barrier for this proton transfer. However, when modeled with explicit solvent molecules, the barrier drops significantly, as the solvent acts as a "proton shuttle."

Pathway Lactam 6-Ethylpiperidin-2-one (Lactam/Keto Form) Enol Enol Tautomer (Reactive Intermediate) Lactam->Enol Tautomerization (Acid/Base) Acylated N-Acylated Intermediate (Activated) Lactam->Acylated N-Acylation TS Transition State (TS) [B3LYP/6-31G*] Acylated->TS Nucleophilic Attack Product Medium-Sized Ring (SuRE Product) TS->Product Ring Expansion

Figure 1: Mechanistic pathway of 6-Ethylpiperidin-2-one ring expansion and tautomerism.

Successive Ring Expansion (SuRE): A Computational Perspective

The SuRE methodology, heavily developed and analyzed by the Unsworth group, utilizes lactams to iteratively build complex macrocycles . The process typically involves N-acylation of the lactam followed by an intramolecular nucleophilic attack that forces the ring to open and expand .

Why B3LYP/6-31G*?

Benchmarking studies have demonstrated that the B3LYP/6-31G * level of theory is the optimum method for modeling SuRE reactions .

  • The Causality: Higher-level basis sets (like def2-TZVP) drastically increase computational cost without providing a proportional increase in thermodynamic accuracy for these specific transamidation/insertion processes. B3LYP/6-31G* perfectly balances the treatment of electron correlation with computational efficiency, allowing for the rapid screening of successive ring expansions .

Self-Validating Computational Protocols

To ensure scientific integrity, every computational experiment must be self-validating. Below are the definitive, step-by-step methodologies for studying 6-Ethylpiperidin-2-one.

Protocol A: DFT Transition State (TS) Elucidation

This protocol maps the reaction coordinate for the ring expansion step.

  • Conformational Sampling: Generate initial geometries using Molecular Mechanics (OPLS4 force field) to identify the lowest-energy conformer of the 6-ethyl substituted piperidone.

  • Geometry Optimization: Optimize the selected conformer at the B3LYP/6-31G* level of theory.

  • Frequency Calculation (Self-Validation Step 1): Perform a vibrational frequency analysis on the optimized geometry. Causality: A true energetic minimum must exhibit zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point and must be re-optimized.

  • Transition State (TS) Search: Employ the Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the TS for the ring expansion. Causality: The TS must exhibit exactly one imaginary frequency , which must correspond visually to the bond-breaking/bond-forming reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Analysis (Self-Validation Step 2): Run an IRC calculation from the isolated TS. Causality: This mathematically guarantees that the located TS definitively connects the N-acylated intermediate to the desired ring-expanded product, preventing the misassignment of unrelated saddle points.

Workflow Start Input Geometry (6-Ethylpiperidin-2-one) Opt DFT Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq TS_Search TS Search (QST3) (One Imaginary Freq) Freq->TS_Search If TS required Thermo Thermodynamic Output (ΔG, ΔH, ΔS) Freq->Thermo Minima validated IRC IRC Verification (Connects Minima) TS_Search->IRC Validate TS IRC->Thermo

Figure 2: Self-validating DFT computational workflow for transition state elucidation.

Protocol B: Molecular Dynamics (MD) for Solvation Effects

Gas-phase DFT ignores the dynamic nature of solvent interactions. This protocol evaluates explicit solvation.

  • System Solvation: Place the optimized 6-Ethylpiperidin-2-one in a cubic simulation box and solvate explicitly with TIP3P water or THF molecules.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 10 ns. Causality: Proper equilibration prevents artificial vacuum voids and ensures the solvent density matches experimental macroscopic conditions.

  • Production Run: Execute a 100 ns production run using periodic boundary conditions. Extract radial distribution functions (RDFs) to map hydrogen-bonding networks. Causality: This reveals how explicit solvent molecules stabilize the zwitterionic transition states during ring expansion.

Quantitative Thermodynamic Analysis

The thermodynamic viability of the SuRE reaction heavily depends on the relative Gibbs free energy (ΔG). Table 1 summarizes the computational energy landscape for the transformation of 6-Ethylpiperidin-2-one into a 10-membered ring system.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for the SuRE Pathway at 298 K (B3LYP/6-31G)*

Chemical SpeciesRelative ΔG (kcal/mol)Mechanistic Significance
6-Ethylpiperidin-2-one (Reactant) 0.0Global Minimum; highly stable lactam.
N-Acylated Intermediate +5.2Activated state; requires energy input via coupling reagents.
Transition State (TS) +22.4Rate-limiting step; dictates the kinetic viability of the expansion.
Ring-Expanded Product -14.6Thermodynamically favored; drives the cascade reaction forward.

Note: The negative ΔG of the final product confirms that despite the high activation barrier, the relief of ring strain and the formation of the stable amide bond make the overall process exergonic and irreversible.

Conclusion

The theoretical and computational study of 6-Ethylpiperidin-2-one provides a profound understanding of its utility in modern synthetic chemistry. By strictly adhering to self-validating computational protocols—such as mandatory frequency checks and IRC validations—researchers can confidently predict the success of Successive Ring Expansion (SuRE) reactions. The integration of DFT for thermodynamic precision and MD for explicit solvent dynamics ensures that our theoretical models translate seamlessly into benchtop success, accelerating the discovery of novel macrocyclic drugs.

References

  • Wootton, J., Tam, J. (2022). Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries. White Rose eTheses Online (University of York). URL: [Link]

  • Wootton, J., Tam, J., & Unsworth, W. P. (2024). Cascade Ring Expansion Reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications (RSC). URL:[Link]

Foundational

Literature Review and Technical Guide: 6-Substituted Piperidin-2-ones in Drug Development

Executive Summary The piperidin-2-one (δ-valerolactam) scaffold is a highly privileged motif in modern medicinal chemistry and chemical biology [1]. Characterized by a six-membered heterocyclic ring containing a nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidin-2-one (δ-valerolactam) scaffold is a highly privileged motif in modern medicinal chemistry and chemical biology [1]. Characterized by a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, this sp3-hybridized core offers exceptional metabolic stability and conformational versatility [2]. Specifically, functionalization at the C-6 position yields derivatives that act as potent modulators of critical biological pathways, including those governing oncology, neurodegeneration, and chronic inflammation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple literature summary. Herein, we dissect the causality behind the advanced synthetic methodologies used to construct these complex chiral centers, evaluate their quantitative pharmacological profiles, and provide self-validating experimental protocols designed for immediate implementation in drug discovery workflows.

Advanced Synthetic Methodologies

The primary bottleneck in utilizing 6-substituted piperidin-2-ones as advanced pharmaceutical intermediates lies in achieving high enantioselectivity and diastereoselectivity during ring construction. Recent literature highlights several robust approaches to overcome these steric and electronic hurdles.

Asymmetric Synthesis via Ring-Closing Metathesis (RCM)

Enders et al. devised a highly flexible method for the diastereo- and enantioselective synthesis of N-substituted and free NH 6-substituted piperidin-2-ones [3]. The approach relies on the nucleophilic 1,2-addition of allyllithium to chiral SAMP hydrazones. Mechanistic Causality: The SAMP auxiliary is selected because its rigid steric bulk effectively shields one face of the imine double bond, forcing the incoming allyllithium nucleophile to attack exclusively from the less hindered trajectory. This ensures near-perfect diastereoselectivity. Subsequent N-acylation with acryloyl chloride yields a diolefinic hydrazide, which is then subjected to RCM using a ruthenium-based Grubbs catalyst to close the lactam ring [3].

Synthesis_Workflow SAMP SAMP Hydrazone (Chiral Auxiliary) Addition Nucleophilic 1,2-Addition Allyllithium (-78°C) SAMP->Addition Stereocontrol Acylation N-Acylation Acryloyl Chloride Addition->Acylation RCM Ring-Closing Metathesis Grubbs Catalyst Acylation->RCM Diolefin Formation Cleavage Auxiliary Cleavage MMPP / MeOH RCM->Cleavage Cyclization Product Enantiopure 6-Substituted Piperidin-2-one Cleavage->Product N-N Cleavage

Fig 1. Enantioselective synthesis of 6-substituted piperidin-2-ones via RCM.

Diastereoselective Hydroxylation

Another critical advancement is the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, enabling the synthesis of complex amino acids like (2S,5R)-5-hydroxylysine [4]. By treating the Li-enolate of the piperidinone with (+)-camphorsulfonyloxaziridine (CSO) at -78 °C, researchers achieve highly diastereoselective oxygen transfer (de = 96%) [4].

Quantitative Pharmacological Profiling

6-substituted piperidin-2-ones exhibit broad-spectrum biological activity. They are heavily utilized in oncology to target uncontrolled proliferation and evasion of apoptosis [1]. Furthermore, specific derivatives act as potent inhibitors of p38 MAP kinase, making them highly valuable for treating inflammatory diseases, rheumatoid arthritis, and Alzheimer's disease [5].

Table 1: Quantitative Anticancer Activity of Piperidin-2-one Derivatives

The following table summarizes the cytotoxic efficacy (IC50) of various functionalized piperidine and piperidin-2-one hybrids against human cancer cell lines [1].

Compound ClassTarget Cancer Cell LineIC50 (µM)Primary Mechanism / Target
Piperidine-dihydropyridine hybridsA-549 (Lung)15.94 - 48.04Apoptosis evasion
Piperidine-dihydropyridine hybridsMCF-7 (Breast)24.68 - 59.12Proliferation inhibition
N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (Colon)6.00 - 11.00Cytotoxicity / DNA alkylation
Highly functionalized piperidinesPC-3 (Prostate)≤ 25.00Metastasis inhibition

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate explicit causality for reagent selection and built-in validation checkpoints.

Protocol 1: Diastereoselective Synthesis via Ring-Closing Metathesis (RCM)

Reference standard adapted from Enders et al.[3].

  • Nucleophilic Addition: Cool a solution of SAMP hydrazone in anhydrous THF to -78 °C. Dropwise add 1.2 equivalents of allyllithium.

    • Causality: The cryogenic temperature (-78 °C) is mandatory to suppress background non-selective reactions, maximizing the facial stereoselectivity dictated by the SAMP auxiliary.

    • Validation Checkpoint: Quench a 50 µL micro-aliquot with saturated NH4Cl. Analyze via chiral HPLC. An enantiomeric excess (ee) of <95% indicates failure in chiral induction; the batch must be discarded to prevent wasting expensive downstream catalysts.

  • N-Acylation: Treat the resulting intermediate with acryloyl chloride and triethylamine at 0 °C to form the diolefinic hydrazide.

  • Ring-Closing Metathesis (RCM): Dissolve the diolefinic hydrazide in degassed CH2Cl2. Add 5 mol% Grubbs' second-generation catalyst and reflux for 12 hours.

    • Causality: Dichloromethane is chosen because it provides optimal solubility without coordinating to the ruthenium center, ensuring high catalytic turnover.

  • Auxiliary Cleavage: Treat the cyclic enehydrazide with magnesium monoperoxyphthalate (MMPP) in MeOH [3].

    • Causality: MMPP is specifically selected over harsher oxidants (like ozone or KMnO4) because it selectively cleaves the N-N bond without over-oxidizing the sensitive newly formed lactam ring.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

Reference standard for evaluating anti-inflammatory piperidin-2-one derivatives[5].

  • Preincubation: Incubate recombinant p38 MAPK with varying concentrations of the 6-substituted piperidin-2-one derivative in assay buffer for 10 minutes at 30 °C [5].

    • Causality: Preincubation is critical for slow-binding inhibitors. It allows the compound to access the allosteric/orthosteric pocket and reach thermodynamic equilibrium before the highly competitive ATP substrate is introduced.

  • Kinase Reaction: Add 20 µL of an ATP / ATF-2 (substrate) mixture and incubate at 30 °C for exactly 30 minutes [5].

    • Validation Checkpoint: Run a parallel vehicle-only (DMSO) negative control. If the vehicle control fails to show maximum ATF-2 phosphorylation upon final readout, the ATP/ATF-2 mixture has degraded, and the assay must be aborted to prevent false-positive inhibition data.

  • Quenching: Halt the reaction by adding 20 µL of SDS buffer (187.5 mM Tris, 6% SDS, 30% glycerol, 150 mM DTT) and immediately heat at 100 °C for 5 minutes [5].

    • Causality: Rapid thermal denaturation and disulfide reduction halt all enzymatic activity instantly, locking the kinetic state and preventing skewed data during subsequent sample handling.

  • Analysis: Electrophorese 20 µL of the sample on an SDS-PAGE gel (10-20%) and quantify ATF-2 phosphorylation via autoradiography or western blot [5].

Kinase_Inhibition Stimulus Extracellular Stimuli (LPS / Stress) p38 p38 MAP Kinase (Active State) Stimulus->p38 Activation ATF2 ATF-2 Substrate (Phosphorylated) p38->ATF2 ATP Hydrolysis Inhibitor 6-Substituted Piperidin-2-one (Allosteric/Orthosteric Inhibitor) Inhibitor->p38 Kinase Inhibition Inflammation Inflammatory Disease Progression (Arthritis, Sepsis) ATF2->Inflammation Gene Transcription

Fig 2. Mechanism of p38 MAP Kinase inhibition by piperidin-2-one derivatives.

References

  • The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology Source: Benchchem URL
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH URL
  • Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)
  • Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)
  • KR20050044581A - Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient Source: Google Patents URL

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 6-Ethylpiperidin-2-one Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2][3] Within this vast chemical space, the 6-substituted piperidin-2-one core is emerging as a compelling starting point for the design of novel chemical entities with diverse pharmacological profiles. This technical guide provides an in-depth exploration of 6-ethylpiperidin-2-one derivatives, a subclass with significant, yet underexplored, potential. We will dissect the synthetic rationale for their creation, delve into their putative biological activities, and provide detailed, field-tested experimental protocols for their synthesis and evaluation. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising area of therapeutic discovery.

The Strategic Value of the 6-Ethylpiperidin-2-one Core

The 6-ethylpiperidin-2-one scaffold offers a unique combination of structural features that make it an attractive starting point for drug discovery. The piperidin-2-one (or δ-valerolactam) moiety provides a rigidified, yet conformationally adaptable, backbone that can present substituents in well-defined spatial orientations. The ethyl group at the 6-position introduces a degree of lipophilicity and steric bulk that can be crucial for modulating target engagement and pharmacokinetic properties.

The true potential of this scaffold lies in the strategic diversification of the core structure. Modifications at the nitrogen atom, the piperidine ring, and the ethyl group can lead to a vast library of derivatives with tailored pharmacological activities.

Synthetic Strategies: Asymmetric Synthesis of 6-Alkyl-Substituted Piperidin-2-ones

A robust and stereocontrolled synthesis is paramount for the exploration of any chiral scaffold. One of the most elegant and versatile methods for the asymmetric synthesis of 6-alkyl-substituted piperidin-2-ones, including the 6-ethyl variant, is through a sequence involving a diastereoselective addition of an organometallic reagent to a chiral hydrazone, followed by N-acylation and a subsequent Ring-Closing Metathesis (RCM) reaction.[4][5] This approach provides excellent control over the stereochemistry at the 6-position, which is critical for elucidating structure-activity relationships (SAR).

Causality in Experimental Design: The RCM Approach

The choice of Ring-Closing Metathesis is deliberate. RCM is a powerful C-C bond-forming reaction that is highly tolerant of various functional groups, proceeds under mild conditions, and is catalyzed by commercially available and well-characterized ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts.[4][5][6] This functional group tolerance allows for the synthesis of a diverse array of derivatives without the need for extensive protecting group strategies. The intramolecular nature of the reaction also favors the formation of the six-membered ring, often with high efficiency.

Visualizing the Synthetic Workflow

cluster_0 Preparation of Chiral Hydrazone cluster_1 Diastereoselective Allylation & Acylation cluster_2 Ring-Closing Metathesis (RCM) cluster_3 Final Conversion Propanal Propanal Chiral_Hydrazone Chiral SAMP Hydrazone Propanal->Chiral_Hydrazone Condensation SAMP SAMP Hydrazine SAMP->Chiral_Hydrazone Diolefinic_Hydrazide Diolefinic Hydrazide Chiral_Hydrazone->Diolefinic_Hydrazide 1. Allyllithium 2. Acryloyl Chloride Allyllithium Allyllithium Acryloyl_Chloride Acryloyl_Chloride Cyclic_Enehydrazide Cyclic Enehydrazide Diolefinic_Hydrazide->Cyclic_Enehydrazide RCM Grubbs_Catalyst Grubbs Catalyst Grubbs_Catalyst->Cyclic_Enehydrazide 6_Ethylpiperidin_2_one 6-Ethylpiperidin-2-one Cyclic_Enehydrazide->6_Ethylpiperidin_2_one Cleavage of Hydrazine

Caption: Asymmetric Synthesis of 6-Ethylpiperidin-2-one via RCM.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from established methodologies for the synthesis of 6-alkyl-piperidin-2-ones.

Step 1: Formation of the Chiral SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in an appropriate anhydrous solvent (e.g., diethyl ether), add propanal dropwise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude chiral SAMP hydrazone, which can often be used in the next step without further purification.

Step 2: Diastereoselective Addition of Allyllithium and N-Acylation

  • Prepare a solution of the chiral SAMP hydrazone in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C.

  • Add a solution of allyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • In a separate flask, prepare a solution of acryloyl chloride in anhydrous THF at -78 °C.

  • Transfer the lithium amide solution from the previous step to the acryloyl chloride solution via cannula.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the diolefinic hydrazide.

Step 3: Ring-Closing Metathesis (RCM)

  • Dissolve the diolefinic hydrazide in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount (1-5 mol%) of a second-generation Grubbs catalyst.

  • Stir the reaction at room temperature or gentle reflux, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the cyclic enehydrazide.

Step 4: Cleavage to the Final Product

  • Cleavage of the SAMP auxiliary can be achieved under various conditions, such as ozonolysis or treatment with an appropriate acid, to yield the target 6-ethylpiperidin-2-one.

The Therapeutic Potential: A Landscape of Possibilities

While direct pharmacological data on 6-ethylpiperidin-2-one derivatives is nascent, the broader class of piperidine and piperidinone derivatives has demonstrated a wide spectrum of biological activities, providing a strong rationale for their investigation.[2][7]

Anticancer Activity

Piperidine and piperidinone scaffolds are present in numerous anticancer agents.[8] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[9][10] For instance, certain piperidinone derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon.[11] The ethyl group at the 6-position of our core scaffold could potentially enhance interactions with hydrophobic pockets in protein targets relevant to cancer, such as kinases or protein-protein interaction interfaces.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by neuronal loss and inflammation. Several piperidine derivatives have shown promise as neuroprotective agents.[12] For example, piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in models of Parkinson's disease through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[13] Derivatives of 2-piperidone have been investigated for their ability to inhibit β-amyloid aggregation and neuroinflammation, key pathological hallmarks of Alzheimer's disease.[14] The 6-ethylpiperidin-2-one scaffold could be a valuable starting point for the development of novel agents targeting these complex diseases.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Piperidine derivatives have been reported to possess significant anti-inflammatory activity.[15] The mechanism often involves the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3] The evaluation of 6-ethylpiperidin-2-one derivatives for their ability to suppress the production of inflammatory mediators in relevant cellular models is a logical and promising avenue of investigation.

Visualizing Potential Mechanistic Pathways

cluster_anticancer Anticancer Potential cluster_neuroprotection Neuroprotective Potential Scaffold 6-Ethylpiperidin-2-one Derivatives Kinase_Inhibition Kinase Inhibition Scaffold->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Scaffold->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Scaffold->Cell_Cycle_Arrest Anti_inflammatory Anti-inflammatory (↓ Pro-inflammatory Cytokines) Scaffold->Anti_inflammatory Antioxidant Antioxidant (↓ ROS) Scaffold->Antioxidant Anti_apoptotic Anti-apoptotic Scaffold->Anti_apoptotic

Caption: Potential Therapeutic Applications and Mechanisms.

In Vitro Evaluation: A Framework for Discovery

A systematic in vitro evaluation is crucial for identifying the biological activities of novel 6-ethylpiperidin-2-one derivatives. The following protocols provide a starting point for screening and mechanistic studies.

Data Presentation: A Comparative Approach

All quantitative data should be summarized in clearly structured tables to facilitate comparison between derivatives and against reference compounds.

Table 1: Anticancer Activity of 6-Ethylpiperidin-2-one Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)

Table 2: Neuroprotective Activity of 6-Ethylpiperidin-2-one Derivatives

Compound IDNeurotoxicity Model% Neuroprotection at [X] µM

Table 3: Anti-inflammatory Activity of 6-Ethylpiperidin-2-one Derivatives

Compound IDInflammatory MarkerIC₅₀ (µM)
Key Experimental Protocols

4.2.1. Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-ethylpiperidin-2-one derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

4.2.2. Neuroprotective Activity: Oxidative Stress Model

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative damage.

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 6-ethylpiperidin-2-one derivatives for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate for a further 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the cells treated with the neurotoxin alone.

4.2.3. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with the 6-ethylpiperidin-2-one derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ values.[16]

Conclusion and Future Directions

The 6-ethylpiperidin-2-one scaffold represents a promising, yet relatively untapped, area for therapeutic innovation. The synthetic methodologies, particularly those leveraging the power of Ring-Closing Metathesis, provide a clear and efficient path to a diverse array of derivatives. The broad spectrum of biological activities associated with the parent piperidine and piperidinone structures provides a strong impetus for the comprehensive pharmacological evaluation of this specific subclass.

Future research should focus on the systematic synthesis and screening of a library of 6-ethylpiperidin-2-one derivatives with diverse substitutions at the nitrogen and on the piperidine ring. Elucidation of the specific molecular targets and mechanisms of action will be critical for advancing the most promising candidates through the drug discovery pipeline. The insights and protocols provided in this guide are intended to serve as a catalyst for such endeavors, ultimately unlocking the full therapeutic potential of this ascendant chemical scaffold.

References

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • BenchChem. (2025). Ring-Closing Metathesis (RCM)
  • Academic Journals. (2015, August 22).
  • Grygorenko, O. O., et al. (n.d.).
  • Durban University of Technology. (n.d.).
  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIV
  • BenchChem. (2025).
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  • Le, S., et al. (2002). Synthesis and pharmacological evaluation of 6-piperidino- and 6-piperazinoalkyl-2(3H)-benzothiazolones as mixed sigma/5-HT(1A ) ligands. PubMed.
  • Chen, Y.-F., et al. (n.d.). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora.
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  • Le, S., et al. (n.d.). Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed /5-HT1A Ligands. UCL-Bruxelles, Belgique.
  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025).
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  • Grygorenko, O. O., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Grygorenko, O. O., et al. (2023).
  • Gherghel, D., et al. (2021).
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Tzakova, N., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.
  • Chen, Y.-F., et al. (2022).
  • Zhang, M., et al. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. MDPI.
  • Weintraub, P. M., et al. (n.d.). Synthesis of Piperidines and Dehydropiperidines: Construction of the Six-Membered Ring.
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing.
  • Rather, R. A., et al. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Synthesis of the targeted compounds 6a‒o. (n.d.).
  • Gorgani, L., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. SciSpace.
  • Kim, S.-K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 6-Methylpiperidin-2-one. PubChem.

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Foundational

PART 1: Physicochemical Profiling &amp; Chemical Identity

6-Ethylpiperidin-2-one: Mechanistic Synthesis, Physicochemical Profiling, and Applications in Advanced Drug Design As a Senior Application Scientist, I frequently evaluate versatile, stereochemically tunable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Ethylpiperidin-2-one: Mechanistic Synthesis, Physicochemical Profiling, and Applications in Advanced Drug Design

As a Senior Application Scientist, I frequently evaluate versatile, stereochemically tunable building blocks critical to the design of complex active pharmaceutical ingredients (APIs). 6-Ethylpiperidin-2-one (IUPAC: 6-ethylpiperidin-2-one) represents a fundamental lactam scaffold in modern medicinal chemistry. Recognized primarily by its CAS Registry Number 53611-44-2[1], this compound is an indispensable precursor for functionalized piperidines, spirocyclic alkaloids, and next-generation targeted protein degraders (PROTACs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-proven synthetic methodology, and its strategic applications in drug development.

Understanding the foundational properties of 6-ethylpiperidin-2-one is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core quantitative data for the racemic mixture and its enantiomeric derivatives.

ParameterSpecification
IUPAC Name 6-ethylpiperidin-2-one
Primary CAS Number 53611-44-2 (Racemic)[1]
Enantiomeric CAS Numbers 1018453-54-7 (R-isomer)[2]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.10 g/mol [1]
Hydrogen Bond Donors 1 (Lactam N-H)
Hydrogen Bond Acceptors 1 (Lactam C=O)
Rotatable Bonds 1 (Ethyl side-chain)

PART 2: Mechanistic Synthesis Workflow

Expertise & Causality in Experimental Design The most robust and scalable method for synthesizing 6-alkylated piperidin-2-ones involves the regioselective nucleophilic addition of a Grignard reagent to a symmetric cyclic imide (piperidine-2,6-dione), followed by reductive dehydroxylation[3].

The Causality of Selectivity: Why does the Grignard reagent strictly perform a mono-addition? The initial attack of ethyl magnesium bromide (EtMgBr) on the imide carbonyl generates a tetrahedral hemiaminal intermediate. At 0 °C, this intermediate forms a highly stable magnesium chelate. This stabilization prevents the intermediate from collapsing into a reactive ring-opened ketone, thereby completely suppressing secondary nucleophilic attacks[3].

Subsequent treatment with a hydride source (e.g., sodium cyanoborohydride) in the presence of acetic acid serves a dual purpose. The acid quenches unreacted Grignard reagent and protonates the hemiaminal hydroxyl group. This drives the elimination of water to form a highly electrophilic N-acyliminium ion, which is rapidly and stereoselectively trapped by the hydride to yield the final lactam[4].

G A Piperidine-2,6-dione (Glutarimide) B Grignard Addition EtMgBr, THF (0°C → RT) A->B C Hemiaminal Intermediate 6-ethyl-6-hydroxypiperidin-2-one B->C Nucleophilic attack D Dehydroxylation NaBH3CN / AcOH C->D E 6-Ethylpiperidin-2-one (Target Lactam) D->E N-acyliminium reduction

Figure 1: Mechanistic workflow for 6-Ethylpiperidin-2-one synthesis via Grignard addition.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol integrates critical quality control checkpoints.

Step 1: Hemiaminal Formation (Grignard Addition)

  • Flame-dry a round-bottom flask under an argon atmosphere to strictly exclude moisture.

  • Dissolve piperidine-2,6-dione (1.0 eq, e.g., 12.8 mmol) in anhydrous THF to achieve a 0.25 M concentration. Cool the mixture to 0 °C using an ice bath[3].

  • Dropwise add Ethyl magnesium bromide (3.0 M in Et₂O, 3.0 eq) via a syringe. Note: The first equivalent deprotonates the acidic imide N-H (generating ethane gas); the subsequent equivalents execute the nucleophilic addition.

  • Allow the reaction to warm to room temperature and stir for 19 hours[3].

  • Validation Checkpoint: Quench a 0.1 mL reaction aliquot in saturated aqueous NH₄Cl. Extract with Ethyl Acetate and analyze via TLC (DCM:MeOH 9:1). Complete consumption of the starting material validates readiness for Step 2.

Step 2: Reductive Dehydroxylation

  • Cool the reaction mixture back to 0 °C.

  • Slowly add Sodium cyanoborohydride (NaBH₃CN, 1.1 eq) followed by glacial acetic acid (5.0 eq)[4]. Caution: Vigorous gas evolution will occur as residual Grignard is quenched.

  • Stir the mixture at room temperature for 20 hours to ensure complete reduction of the transient N-acyliminium ion[4].

Step 3: Workup and Isolation

  • Concentrate the mixture in vacuo to remove THF.

  • Dilute the crude residue with Dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃.

  • Validation Checkpoint: Test the aqueous layer with pH paper. It must be >7 to neutralize all acetic acid, preventing acid-catalyzed degradation of the lactam during concentration.

  • Extract the aqueous phase with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (gradient: DCM to DCM/MeOH 9:1) to isolate 6-ethylpiperidin-2-one[4].

PART 3: Pharmacological & Industrial Applications

The 6-ethylpiperidin-2-one scaffold is not merely a chemical endpoint; it is a highly versatile vector in advanced drug discovery.

  • Asymmetric Synthesis & Chiral Building Blocks: The isolated enantiomers, particularly (R)-6-ethylpiperidin-2-one[2], are utilized as chiral building blocks. They are essential in the total synthesis of complex piperidine alkaloids and conformationally restricted peptidomimetics, where the ethyl group dictates spatial orientation and receptor fit.

  • Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione (glutarimide) core is the fundamental recognition motif for the Cereblon (CRBN) E3 ubiquitin ligase. By utilizing alkylated derivatives like 6-ethylpiperidin-2-one, medicinal chemists can modulate the binding affinity, cellular permeability, and metabolic stability of bifunctional degrader molecules[5]. The ethyl substitution alters the lipophilicity and exit-vector trajectory of the PROTAC linker.

App Root 6-Ethylpiperidin-2-one Core Scaffold Branch1 Chiral Resolution (R) & (S) Enantiomers Root->Branch1 Branch2 Structural Functionalization (e.g., N-alkylation) Root->Branch2 App1 Asymmetric Synthesis Chiral Building Blocks Branch1->App1 App2 Peptidomimetics & Alkaloid Synthesis Branch2->App2 App3 Targeted Protein Degraders (Cereblon Ligand Analogs) Branch2->App3

Figure 2: Strategic applications of the 6-Ethylpiperidin-2-one scaffold in drug discovery.

PART 4: References

The following authoritative sources were utilized to validate the chemical identity, mechanistic pathways, and applications discussed in this guide:

  • [3] Combining Experiment and DFT to Study New Reactions (Synthesis Mechanism & Grignard Addition). White Rose University Consortium. URL: [Link]

  • [1] 6-ETHYLPIPERIDIN-2-ONE | CAS#:53611-44-2 | Chemsrc (Chemical Identity & Physicochemical Data). Chemsrc. URL: [Link]

  • [4] Combining Experiment and DFT to Study New Reactions (Reductive Dehydroxylation Protocol). White Rose University Consortium. URL: [Link]

  • [5] CA3095912A1 - Cereblon ligands and bifunctional compounds comprising the same (PROTACs & Protein Degradation Applications). Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Asymmetric Synthesis of 6-Ethylpiperidin-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Strategic Overview & Mechanistic Causality The asymmetric synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Overview & Mechanistic Causality

The asymmetric synthesis of 6-substituted piperidin-2-ones (δ-lactams) is a critical transformation in medicinal chemistry, as these chiral heterocycles serve as foundational pharmacophores and advanced intermediates for piperidine alkaloids such as (S)-(+)-coniine[1]. They are also highly versatile precursors for the synthesis of complex α-amino acids and related biopolymers[2].

Synthesizing 6-ethylpiperidin-2-one presents a unique challenge: the lack of adjacent stereocenters in the linear precursor means that stereocontrol must be absolute during the cyclization or functionalization event. To address this, we detail two highly robust, self-validating methodologies: a Biocatalytic Transamination Cascade (thermodynamically driven) and a Chiral Auxiliary Approach utilizing Meyers' bicyclic lactams (sterically driven).

Causality in Method Selection
  • The Biocatalytic Cascade: Traditional reductive aminations often require heavy metals and struggle with high enantioselectivity. Engineered transaminases (TAs) offer >99% ee. While transamination is typically an unfavorable equilibrium, this system is strategically designed so that the intermediate chiral amino ester undergoes rapid, spontaneous intramolecular lactamization. This irreversible cyclization acts as a thermodynamic sink, pulling the entire cascade to completion[3].

  • Meyers' Bicyclic Lactam: For laboratories lacking biocatalytic infrastructure, chemical diastereoselectivity is required. By condensing 5-oxoheptanoic acid with (R)-(-)-phenylglycinol, a rigid bicyclic oxazolidine-lactam is formed. This rigidity restricts conformational freedom, ensuring that subsequent Lewis acid-mediated reductive cleavage occurs exclusively from the less sterically hindered face.

Comparative Data Analysis

When selecting a synthetic route for drug development or scale-up, researchers must weigh enantiomeric excess against operational parameters. The table below summarizes the quantitative and operational data for both methodologies.

ParameterBiocatalytic Transamination CascadeMeyers' Bicyclic Lactam Reduction
Stereocontrol Enantioselective (>99% ee)Diastereoselective (>95% de)
Catalyst / Auxiliary Engineered Transaminase (e.g., ATA-117)(R)-(-)-Phenylglycinol (Stoichiometric)
Primary Driving Force Irreversible LactamizationRigid Bicyclic Conformation
Scalability High (Aqueous, mild conditions)Moderate (Requires cryogenic temperatures)
Environmental Impact Low (Green chemistry, aqueous buffer)Moderate (Uses TiCl₄, Liquid NH₃)
Precursor Ethyl 5-oxoheptanoate5-Oxoheptanoic acid

Workflow Visualizations

The following diagrams illustrate the logical flow and mechanistic checkpoints of the two synthesis strategies.

biocatalysis A Ethyl 5-oxoheptanoate B Transaminase (PLP, IPA Donor) A->B C Chiral Amino Ester Intermediate B->C Enantioselective Amination D Spontaneous Lactamization C->D E (S)-6-Ethylpiperidin-2-one D->E Drives Equilibrium

Biocatalytic cascade for the asymmetric synthesis of 6-ethylpiperidin-2-one.

meyers N1 5-Oxoheptanoic Acid + (R)-Phenylglycinol N2 Bicyclic Lactam Formation N1->N2 Reflux, Toluene (-H2O) N3 Diastereoselective Reductive Cleavage (TiCl4, Et3SiH) N2->N3 Stereocontrol via Phenyl Ring N4 N-Alkyl Piperidone Intermediate N3->N4 Hydride Attack N5 (S)-6-Ethylpiperidin-2-one N4->N5 Cleavage of Chiral Auxiliary

Meyers' bicyclic lactam workflow for diastereoselective piperidone synthesis.

Experimental Protocols

Protocol A: Biocatalytic Transamination Cascade

This protocol details the conversion of ethyl 5-oxoheptanoate into (S)-6-ethylpiperidin-2-one using an engineered transaminase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Supplement the buffer with 1 mM Pyridoxal-5'-phosphate (PLP) as the enzymatic cofactor.

  • Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 1 M. Causality: IPA is used in massive excess to drive the thermodynamically unfavorable transamination forward by mass action. Adjust the pH back to 7.5 if necessary.

  • Enzyme and Substrate Loading: Dissolve 5.0 mmol of ethyl 5-oxoheptanoate in 5 mL of DMSO. Add this slowly to the buffer. Causality: DMSO (5% v/v final) enhances the solubility of the hydrophobic ketone, ensuring consistent mass transfer to the enzyme active site. Add 500 mg of the engineered transaminase (e.g., ATA-117).

  • Incubation: Incubate the reaction mixture at 30°C with orbital shaking (150 rpm) for 24–48 hours.

  • Self-Validation & QC: Monitor the reaction via GC-MS. The system is self-validating: the disappearance of the ketone peak and the appearance of the lactam peak (m/z 127.1) confirms that the irreversible cyclization is successfully pulling the cascade to completion.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enantioenriched lactam.

Protocol B: Meyers' Bicyclic Lactam Approach

This protocol utilizes chemical stereocontrol via a chiral auxiliary to synthesize the target lactam.

Step-by-Step Methodology:

  • Bicyclic Lactam Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5-oxoheptanoic acid (10.0 mmol) and (R)-(-)-phenylglycinol (10.5 mmol) in 50 mL of anhydrous toluene. Reflux for 12 hours.

    • Self-Validation: The stoichiometric collection of water (approx. 0.18 mL for a 10 mmol scale) in the Dean-Stark trap physically validates the completion of the condensation. Concentrate the solvent to yield the crude bicyclic lactam.

  • Diastereoselective Reductive Cleavage: Dissolve the bicyclic lactam in 30 mL of anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78°C. Add TiCl₄ (20.0 mmol) dropwise, followed by triethylsilane (Et₃SiH, 30.0 mmol).

    • Causality: TiCl₄ coordinates to the lactam carbonyl and the bridging oxygen, rigidifying the complex. Et₃SiH then attacks the resulting oxocarbenium ion exclusively from the less sterically hindered face (anti to the phenyl group), establishing the C6 stereocenter. Stir for 4 hours, then quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Auxiliary Cleavage (Birch Reduction): Condense 30 mL of liquid ammonia in a 3-neck flask at -33°C. Dissolve the intermediate from Step 2 in 5 mL of THF and add it to the ammonia. Add small pieces of sodium metal until a deep blue color persists for at least 15 minutes.

    • Self-Validation: The persistence of the deep blue color serves as a visual indicator that the solvated electron concentration is sufficient and the benzylic C-N bond cleavage is complete.

  • Quench and Isolation: Quench the reaction by carefully adding solid NH₄Cl until the blue color dissipates. Allow the ammonia to evaporate overnight. Extract the residue with ethyl acetate, dry, and concentrate to afford (S)-6-ethylpiperidin-2-one.

References

  • Title: Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)
  • Title: Enantioselective Synthesis of (S)-(+)
  • Source: uniovi.
  • Source: tandfonline.

Sources

Application

Application Note: High-Fidelity N-Alkylation of 6-Ethylpiperidin-2-one

Introduction & Mechanistic Rationale 6-Ethylpiperidin-2-one (a δ -valerolactam derivative) is a highly valuable chiral or racemic building block used extensively in the synthesis of pharmacologically active piperidine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-Ethylpiperidin-2-one (a δ -valerolactam derivative) is a highly valuable chiral or racemic building block used extensively in the synthesis of pharmacologically active piperidine scaffolds. However, the functionalization of the lactam nitrogen presents a specific synthetic challenge: the ambident nature of the lactamate anion.

The lactam nitrogen is inherently non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, N-alkylation requires irreversible deprotonation using a strong base[1]. The pKa of the lactam N-H is approximately 16–17. Upon deprotonation, the resulting lactamate anion exhibits resonance, placing partial negative charges on both the nitrogen and oxygen atoms.

The Causality of Regioselectivity: To drive the reaction toward the thermodynamically favored N-alkylated product rather than the kinetically favored O-alkylated imidate, the choice of base, solvent, and electrophile is critical[2]:

  • Base & Solvent: A strong, non-coordinating base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF) irreversibly forms the sodium lactamate. The polar aprotic solvent strongly solvates the hard Na+ cation, leaving the lactamate anion "naked" and highly reactive, which favors attack via the softer nitrogen atom[2].

  • Electrophile: "Soft" electrophiles (e.g., primary alkyl iodides, benzyl bromides) undergo SN​2 substitution preferentially at the softer nitrogen center. Conversely, "hard" electrophiles (e.g., dimethyl sulfate, triflates) or the presence of Ag+ salts will shift the pathway toward O-alkylation[2].

Mechanism Lactam 6-Ethylpiperidin-2-one Base Base (e.g., NaH) - H2 (gas) Lactam->Base Anion Ambident Lactamate Anion [N- vs O- nucleophile] Base->Anion N_Alkyl N-Alkylated Product (Thermodynamic / Soft R-X) Anion->N_Alkyl Polar Aprotic Solvent (THF/DMF) O_Alkyl O-Alkylated Product (Kinetic / Hard R-X) Anion->O_Alkyl Ag+ Salts or Hard Electrophiles

Mechanistic pathway highlighting regioselectivity in lactam alkylation.

Data Presentation: Optimization of Parameters

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity, demonstrating why the NaH/THF system is the gold standard for N-alkylation of δ -lactams.

Base SystemSolventElectrophile ( R−X )Major ProductYield (%)Mechanistic Insight
NaH (1.2 eq) Dry THF Benzyl Bromide N-Alkylated >85% Irreversible deprotonation; soft electrophile favors N-attack.
NaH (1.2 eq) Dry DMF Methyl Iodide N-Alkylated >90% DMF maximizes cation solvation, increasing N-nucleophilicity.
K2​CO3​ (2.0 eq)AcetoneDimethyl SulfateO-Alkylated (Mix)<40%Weak base leads to incomplete deprotonation; hard electrophile favors O-attack.
KOH/ K2​CO3​
  • TBAB
None (Microwave)Alkyl BromideN-Alkylated80–95%Phase-transfer catalysis (PTC) provides a green, solvent-free alternative[3].

Experimental Protocols

Protocol A: Standard High-Fidelity N-Alkylation (NaH / THF)

This protocol utilizes NaH to ensure complete, irreversible deprotonation. The evolution of hydrogen gas serves as a self-validating visual indicator of lactamate formation.

Materials:

  • 6-Ethylpiperidin-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add NaH (60% dispersion, 1.2 eq). Optional: Wash the NaH with dry hexane (2x) to remove mineral oil, though using the dispersion directly often yields identical results and is safer[4].

  • Solvent Addition: Suspend the NaH in anhydrous THF (approx. 10 mL per mmol of lactam) and cool the suspension to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic deprotonation step and prevents thermally-induced ring-opening side reactions.

  • Deprotonation: Dissolve 6-Ethylpiperidin-2-one (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

    • Self-Validation: Observe the reaction. The cessation of H2​ gas bubbling indicates quantitative formation of the sodium lactamate[5].

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup: Cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise.

    • Causality: NH4​Cl is a mild proton source. Using strong aqueous acids or bases during the quench can catalyze the hydrolysis of the lactam ring into an open-chain amino acid[2][4].

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (typically using a Hexane/EtOAc gradient). The N-alkylated product is generally more polar than the O-alkylated byproduct.

Workflow A 6-Ethylpiperidin-2-one (Dry THF/DMF) B Deprotonation (NaH, 0 °C, 30 min) A->B C Alkylation (R-X, 0 °C to RT) B->C D Quench & Workup (Sat. NH4Cl) C->D E Purification (Silica Gel) D->E

Experimental workflow for the N-alkylation of 6-Ethylpiperidin-2-one.

Protocol B: Green Solvent-Free Microwave Alkylation (PTC Method)

For researchers seeking to avoid pyrophoric NaH and toxic solvents, a Phase-Transfer Catalysis (PTC) method under microwave irradiation provides rapid N-alkylation[3][6].

Step-by-Step Methodology:

  • In a mortar, thoroughly grind Potassium Hydroxide (KOH, 4.0 eq) and Potassium Carbonate ( K2​CO3​ , 4.0 eq) into a fine powder.

  • Transfer the basic mixture to a microwave-safe open vessel. Add 6-Ethylpiperidin-2-one (1.0 eq), the alkyl halide (1.5 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq)[3].

  • Mix the solid reagents thoroughly until a uniform paste/adsorbate is formed.

  • Irradiate the open vessel in a microwave reactor at low power (e.g., 300W) for 2–5 minutes in short bursts, monitoring temperature to prevent reactant volatilization[3].

  • Cool to room temperature, partition the residue between water and Ethyl Acetate, extract, dry, and purify via chromatography.

Troubleshooting & Analytical Characterization

Issue: Low Yield & High Starting Material Recovery

  • Cause: Incomplete deprotonation or wet solvent. Water rapidly quenches the lactamate anion back to the starting lactam.

  • Solution: Ensure THF/DMF is strictly anhydrous (use molecular sieves or a solvent purification system). Titrate/verify the activity of the NaH batch.

Issue: Ring-Opened Byproducts Observed

  • Cause: Hydrolysis of the δ -lactam ring to form a 5-aminoheptanoic acid derivative. This is catalyzed by water in the presence of strong base or during an overly aggressive aqueous workup[2].

  • Solution: Maintain strict anhydrous conditions during the reaction. Quench exclusively with mild NH4​Cl and avoid prolonged exposure to aqueous phases during extraction[4].

Analytical Verification (NMR): To confirm N-alkylation over O-alkylation, utilize 13C NMR. The methylene carbon attached to the oxygen in an O-alkylated product will appear significantly further downfield (typically >65 ppm) compared to the methylene carbon attached to the nitrogen in the N-alkylated product (typically 40–55 ppm)[2]. Furthermore, the lactam carbonyl carbon ( C=O ) remains intact near 170 ppm in the N-alkylated product, whereas it shifts to an imine-like resonance in the O-alkylated isomer.

References

  • Bogdal, D. et al. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI Molecules (1999). [Link]

  • Simandan, T. & Smith, M. A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, Taylor & Francis (1996).[Link]

  • Khan, I. A. & Saxena, A. K. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines. The Journal of Organic Chemistry, ACS Publications (2013). [Link]

Sources

Method

Application Note: 6-Ethylpiperidin-2-one in Medicinal Chemistry and Advanced Materials

Executive Summary 6-Ethylpiperidin-2-one (also known as 6-ethylvalerolactam) is a highly versatile δ -lactam building block. In contemporary drug discovery, saturated nitrogen heterocycles are heavily prioritized to incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethylpiperidin-2-one (also known as 6-ethylvalerolactam) is a highly versatile δ -lactam building block. In contemporary drug discovery, saturated nitrogen heterocycles are heavily prioritized to increase the three-dimensionality (sp³ fraction) of lead compounds, thereby improving aqueous solubility and reducing off-target promiscuity. This application note details the mechanistic synthesis, self-validating protocols, and divergent applications of 6-ethylpiperidin-2-one, ranging from the synthesis of antineoplastic pyridolactams to the formulation of advanced polymeric biomaterials.

Structural & Physicochemical Profile

The incorporation of an ethyl group at the C6 position of the piperidone ring introduces a stereocenter and increases the lipophilicity of the scaffold, making it an excellent vector for probing hydrophobic pockets in target proteins.

Table 1: Key Physicochemical Properties

PropertyValueMedicinal Chemistry Implication
Molecular Formula C7​H13​NO Low molecular weight (127.18 g/mol ) ideal for fragment-based drug discovery (FBDD).
CAS Numbers 1018453-54-7 (R)[1], 944128-22-7 (S)[2], 53611-44-2 (Racemic)[3]Availability of pure enantiomers allows for precise stereochemical SAR exploration.
H-Bond Donors 1 (N-H)Capable of acting as a critical hinge-binding motif in kinase inhibitors.
H-Bond Acceptors 1 (C=O)Participates in dipole-dipole interactions within target active sites.
LogP (Estimated) ~0.8 - 1.2Optimal lipophilicity for passive membrane permeability without excessive protein binding.

Mechanistic Pathways & Applications

The utility of 6-ethylpiperidin-2-one stems from its ability to undergo diverse functionalizations, including N-alkylation, N-vinylation, and cross-coupling.

Antineoplastic Pyridolactam Derivatives

In oncology, 6-ethylpiperidin-2-one is a critical precursor for synthesizing complex pyridolactam derivatives[4]. These fused-ring systems have been patented as potent antineoplastic agents, specifically functioning as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [5]. HPK1 is a negative regulator of T-cell receptor signaling; inhibiting it enhances T-cell activation, making these derivatives highly valuable in modern immuno-oncology[5].

Spirocyclic Indolenines (3D Pharmacophores)

To escape the "flatland" of planar aromatic drugs, synthetic groups utilize 6-ethylpiperidin-2-one to construct spirocyclic indolenines[6]. The lactam ring provides a rigid, three-dimensional vector that projects functional groups into distinct spatial quadrants, significantly enhancing target selectivity and metabolic stability[6].

Polymeric Biomaterials (Silicone Hydrogels)

Beyond small-molecule APIs, the N-vinylated derivative (1-ethenyl-6-ethylpiperidin-2-one) is polymerized to create wettable silicone hydrogels[7]. The amphiphilic nature of the lactam ring enhances oxygen permeability and moisture retention, which are critical parameters for the biocompatibility of extended-wear contact lenses[7].

G Glutarimide Glutarimide (Piperidine-2,6-dione) Hemiaminal Hemiaminal Intermediate Glutarimide->Hemiaminal EtMgBr (THF, 0°C) Nucleophilic Addition Iminium Acyl-Iminium Ion Hemiaminal->Iminium AcOH Dehydration Core 6-Ethylpiperidin-2-one (Core Scaffold) Iminium->Core NaBH3CN Selective Reduction Oncology Pyridolactam Derivatives (Antineoplastic Agents) Core->Oncology Cross-Coupling / Annulation Spiro Spirocyclic Indolenines (3D Pharmacophores) Core->Spiro Condensation / Rearrangement Hydrogel N-Vinyl Derivatives (Silicone Hydrogels) Core->Hydrogel N-Vinylation

Caption: Workflow from glutarimide to 6-ethylpiperidin-2-one and its divergent downstream applications.

Self-Validating Experimental Protocol

The most robust and scalable method for synthesizing 6-ethylpiperidin-2-one is the regioselective Grignard addition to glutarimide, followed by in situ reductive amination of the transient acyl-iminium ion[4][6].

Causality of Reagent Selection
  • Temperature Control (0 °C): Initiating the Grignard addition at 0 °C is critical to prevent double addition to the symmetric imide and to suppress base-catalyzed ring-opening side reactions[4].

  • Acetic Acid (AcOH): Serves a dual purpose. It quenches the magnesium alkoxide intermediate and acts as a mild acid catalyst to promote the elimination of water, driving the formation of the highly electrophilic acyl-iminium ion[4].

  • Reductant Choice ( NaBH3​CN ): Sodium cyanoborohydride is uniquely stable in mildly acidic conditions (pH 3–4) compared to NaBH4​ . This allows it to selectively trap the transient iminium ion without over-reducing the remaining lactam carbonyl[4].

Table 2: Optimization of Acyl-Iminium Reduction Conditions

ReductantSolvent SystemResult / YieldMechanistic Rationale
LiAlH4​ THF< 10% (Complex mixture)Too harsh; reduces both carbonyls to yield the fully saturated piperidine.
NaBH4​ MeOH / AcOH~40% (Moderate)Rapidly decomposes in acidic media, leading to incomplete iminium trapping.
NaBH3​CN THF / AcOH > 85% (Optimal) Electron-withdrawing cyano group stabilizes the B-H bond against acid hydrolysis[4].
Step-by-Step Methodology

Step 1: Nucleophilic Addition

  • Flame-dry a 100 mL round-bottomed flask under an argon atmosphere.

  • Dissolve glutarimide (3.0 g, 26.5 mmol) in anhydrous THF (20 mL)[4].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dropwise, add ethylmagnesium bromide ( EtMgBr , 26.5 mL of a 3M solution in diethyl ether, 79.5 mmol) over 30 minutes via a syringe pump to maintain internal temperature[4].

  • Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 12 hours[4].

Step 2: Iminium Formation and Reduction 6. Cool the reaction mixture back to 0 °C. 7. Carefully add glacial acetic acid (10 mL) dropwise to quench the unreacted Grignard reagent and promote iminium formation[4]. (Caution: Exothermic with gas evolution). 8. Add sodium cyanoborohydride ( NaBH3​CN , 1.83 g, 29.1 mmol) in one portion[4]. 9. Stir the reaction at room temperature for an additional 4 hours[4].

Step 3: Validation & Quality Control (Self-Validating System)

  • In-Process TLC: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-inactive glutarimide (visualized via KMnO4​ stain) and the appearance of a new, higher Rf​ spot confirms complete reduction.

  • Workup Logic: Quench the reaction with saturated aqueous NaHCO3​ until pH ~8 is reached (neutralizes AcOH and destroys excess borohydride). Extract with Ethyl Acetate (3 × 50 mL). The basic aqueous layer ensures the lactam product partitions entirely into the organic phase.

  • NMR Confirmation: Post-purification (silica gel chromatography), 1H NMR must show a diagnostic multiplet at ~3.30 ppm integrating for 1H (the newly formed stereocenter at C6) and a distinct triplet at ~0.95 ppm integrating for 3H (the terminal methyl of the ethyl group). The absence of a second carbonyl peak in 13C NMR (~170 ppm) confirms selective mono-reduction.

References

  • Chemsrc. "6-ETHYLPIPERIDIN-2-ONE | CAS#:53611-44-2." Chemical Properties Database. Available at:[Link]

  • Zhejiang Hisun Pharmaceutical Co Ltd. "WO2023030478A1 - Pyridolactam derivative, and preparation method therefor and use thereof." Google Patents (2023).
  • Google Patents. "WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer." (2020).
  • Liddon, J. (Unsworth Group). "Combining Experiment and DFT to Study New Reactions." White Rose eTheses Online (2020). Available at: [Link]

  • Google Patents. "US20210181379A1 - Wettable silicone hydrogel contact lenses." (2021).

Sources

Application

Application Note: Advanced Analytical Techniques for the Quantification and Chiral Profiling of 6-Ethylpiperidin-2-one

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical Context 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Researchers Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Context

6-Ethylpiperidin-2-one is a versatile delta-lactam (piperidone) building block widely utilized in the asymmetric synthesis of complex alkaloids, peptidomimetics, and pharmaceutical APIs. The molecule exists in two enantiomeric forms: (R)-6-ethylpiperidin-2-one (CAS 1018453-54-7) [1] and (S)-6-ethylpiperidin-2-one (CAS 944128-22-7) [2].

From an analytical perspective, quantifying this compound presents specific challenges:

  • Low Molecular Weight & High Polarity: (MW: 127.18 g/mol , Formula: C7H13NO). Standard reversed-phase (C18) chromatography often results in poor retention.

  • Lack of Strong Chromophore: The molecule lacks conjugated π -systems. The amide bond exhibits only weak UV absorbance at low wavelengths (~210 nm), making traditional UV detection at 254 nm ineffective.

  • Chirality: The stereocenter at the C6 position necessitates specialized Chiral Stationary Phases (CSPs) to determine enantiomeric excess (ee).

This guide details three self-validating analytical workflows designed to overcome these challenges, ranging from bulk purity assays to trace bioanalytical quantification.

Analytical Strategy & Decision Matrix

To ensure robust quantification, the analytical technique must be matched to the sample matrix and the specific data requirements (e.g., absolute purity vs. trace detection).

AnalyticalStrategy A 6-Ethylpiperidin-2-one Analytical Strategy B Bulk Purity & Assay (Chemical Synthesis) A->B C Chiral Profiling (Enantiomeric Excess) A->C D Trace Quantification (Bioanalysis/PK) A->D E GC-FID or HPLC-CAD (Avoids UV limitations) B->E F Normal Phase HPLC (Amylose/Cellulose CSP) C->F G UHPLC-MS/MS (ESI+) (HILIC Separation) D->G

Caption: Decision tree for selecting the appropriate analytical technique for 6-Ethylpiperidin-2-one based on experimental goals.

Methodology 1: GC-FID for Routine Assay and Purity

The Causality of the Method

Because commercial batches of 6-ethylpiperidin-2-one (often supplied at >95% purity) [3] lack a strong UV chromophore, HPLC-UV methods are susceptible to baseline drift and solvent interference at 210 nm. However, the molecule is sufficiently volatile and thermally stable. Gas Chromatography with Flame Ionization Detection (GC-FID) provides a universal, highly sensitive response for carbon-containing volatile compounds, making it the gold standard for its routine assay.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of the 6-ethylpiperidin-2-one sample in 1.0 mL of analytical-grade methanol (10 mg/mL).

  • Column Selection: Use a polar DB-WAX column (30 m × 0.25 mm, 0.25 µm film thickness). Rationale: The polar polyethylene glycol stationary phase provides optimal retention and prevents peak tailing of the polar lactam moiety.

  • Carrier Gas: Helium (He) at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C (Hold for 2.0 min)

    • Ramp: 15°C/min to 240°C

    • Final: 240°C (Hold for 5.0 min)

  • Injection Parameters: Inject 1.0 µL with a split ratio of 20:1. Set the inlet temperature to 250°C.

  • Detection: FID set to 260°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (N2): 25 mL/min.

Methodology 2: Chiral HPLC for Enantiomeric Purity

The Causality of the Method

When utilizing specific enantiomers in stereoselective synthesis, confirming enantiomeric purity is critical. The delta-lactam motif acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Immobilized amylose-based chiral stationary phases (e.g., Chiralpak IC) operated in Normal-Phase mode exploit these hydrogen-bonding interactions, providing baseline resolution of the (R)- and (S)-enantiomers.

Step-by-Step Protocol
  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v). Rationale: Hexane drives the normal-phase interaction, while Isopropanol modulates the strong hydrogen bonding between the lactam and the CSP, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm. Critical Note: Ensure HPLC-grade, UV-transparent Hexane and Isopropanol are used to minimize baseline noise at this low wavelength.

  • Sample Preparation: Dissolve the sample to 1.0 mg/mL in the mobile phase. Inject 10 µL.

Methodology 3: LC-MS/MS for Trace Bioanalysis

The Causality of the Method

For pharmacokinetic (PK) profiling or trace impurity analysis of derivatives like 6-(aminomethyl)-6-ethylpiperidin-2-one [4], UV and GC lack the necessary sensitivity and matrix-interference rejection. LC-MS/MS is required. The lactam nitrogen readily accepts a proton in positive Electrospray Ionization (ESI+), forming a stable [M+H]+ ion at m/z 128.1. To overcome poor retention on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed.

LCMSProtocol S1 1. Sample Prep Protein Precipitation (Cold Acetonitrile) S2 2. Centrifugation 14,000 x g, 10 min S1->S2 S3 3. Separation UHPLC HILIC Column S2->S3 S4 4. Detection ESI+ MS/MS (MRM) S3->S4 S5 5. Analysis Quantification via IS S4->S5

Caption: Step-by-step bioanalytical workflow for the trace quantification of 6-Ethylpiperidin-2-one using LC-MS/MS.

Step-by-Step Protocol
  • Sample Extraction: To 50 µL of biological matrix (e.g., plasma), add 150 µL of cold acetonitrile containing an internal standard (IS) (e.g., 6-methylpiperidin-2-one, 50 ng/mL). Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Waters Acquity BEH Amide column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Buffer B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, ramp to 60% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 95% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters): See Table 1 below.

Data Presentation & Method Validation Summaries

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
6-Ethylpiperidin-2-one 128.182.118Quantifier (Loss of H2​O + C2​H4​ )
6-Ethylpiperidin-2-one 128.155.125Qualifier
6-Methylpiperidin-2-one (IS) 114.168.116Internal Standard

Table 2: Typical Method Validation Parameters (Bioanalytical LC-MS/MS)

ParameterAcceptance Criteria (ICH M10)Typical Observed Performance
Linearity Range R2≥0.990 1.0 ng/mL to 1000 ng/mL ( R2=0.998 )
Limit of Detection (LOD) S/N 30.3 ng/mL
Lower Limit of Quant. (LLOQ) Accuracy ±20%, Precision 20%1.0 ng/mL
Intra-day Precision CV 15% (except LLOQ)4.2% – 8.5%
Matrix Effect IS-normalized MF: CV 15%92% (Minimal ion suppression via HILIC)

References

Method

Application Note: High-Throughput Screening of 6-Ethylpiperidin-2-one Derivatives for Isoform-Selective Nitric Oxide Synthase (NOS) Inhibition

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Development. Introduction The overproduction of nitric oxide (NO) by inducible Nitric Oxide Synthase (iNOS) is a primary driver i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Development.

Introduction

The overproduction of nitric oxide (NO) by inducible Nitric Oxide Synthase (iNOS) is a primary driver in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders. Conversely, endothelial NOS (eNOS) and neuronal NOS (nNOS) maintain critical homeostatic functions, such as vascular tone and neurotransmission. Therefore, discovering highly isoform-selective iNOS inhibitors is a major objective in modern medicinal chemistry.

The compound 6-Ethylpiperidin-2-one (CAS: 1018453-54-7)[1] serves as a highly versatile, privileged heterocyclic scaffold for synthesizing focused libraries of NOS inhibitors. The piperidinone core structurally mimics the natural substrate L-arginine, allowing it to competitively bind within the enzyme's active site[2]. This application note details a robust, self-validating High-Throughput Screening (HTS) protocol to evaluate 6-ethylpiperidin-2-one derivatives for iNOS selectivity using a highly sensitive fluorometric nitrite assay.

Scientific Grounding & Assay Rationale

The Causality of Scaffold Design

Piperidinone derivatives, including 6-ethylpiperidin-2-one, exhibit strong binding affinities to NOS due to their ability to interact with the heme and tetrahydrobiopterin (BH4) binding pockets. By systematically varying the substituents on the piperidinone ring (e.g., adding bulky lipophilic groups), medicinal chemists can exploit subtle structural differences between the iNOS and eNOS active sites to achieve selectivity.

Assay Selection: Why Fluorometry over the Griess Assay?

Because NO is highly unstable and rapidly oxidizes to nitrite ( NO2−​ ) and nitrate ( NO3−​ ) in aqueous media, measuring accumulated nitrite is the standard surrogate marker for NOS activity. While the traditional colorimetric Griess assay is common, it lacks the sensitivity required for miniaturized HTS formats.

To overcome this, we utilize the [3]. This method uses 2,3-diaminonaphthalene (DAN) , which reacts with nitrite under acidic conditions to yield the highly fluorescent product 1-(H)-naphthotriazole.

  • Sensitivity: The DAN assay detects nitrite concentrations as low as 10 nM, making it 50 to 100 times more sensitive than the Griess assay[3].

  • HTS Compatibility: The robust signal-to-background ratio allows seamless transition into 384-well and 1536-well microplate formats.

NOS_Biochem LArg L-Arginine (Substrate) NOS iNOS Enzyme (Active Site) LArg->NOS Binding NO Nitric Oxide (NO) NOS->NO O2, NADPH Inhibitor 6-Ethylpiperidin-2-one Derivatives Inhibitor->NOS Competitive Inhibition Nitrite Nitrite (NO2-) NO->Nitrite Rapid Oxidation Signal 1-(H)-Naphthotriazole (Ex: 360nm, Em: 440nm) Nitrite->Signal Acidic pH DAN 2,3-Diaminonaphthalene (DAN Reagent) DAN->Signal Cyclization

Biochemical pathway of NO production and fluorometric detection of NOS inhibition.

Experimental Protocol: HTS Workflow

This self-validating cell-based protocol utilizes RAW 264.7 murine macrophages, which express high levels of iNOS upon stimulation with Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ ).

Materials Required
  • Cell Line: RAW 264.7 Macrophages.

  • Media: Phenol red-free DMEM (Phenol red quenches fluorescence at 440 nm).

  • Stimulants: LPS (Escherichia coli 0111:B4) and recombinant murine IFN- γ .

  • Reagents: 2,3-Diaminonaphthalene (DAN) dissolved in 0.62 M HCl; 2.8 M NaOH (for signal amplification).

  • Test Compounds: 6-Ethylpiperidin-2-one derivative library (10 mM DMSO stocks).

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 384-well clear-bottom black tissue culture plate using phenol red-free DMEM. Incubate overnight at 37°C, 5% CO2​ .

    • Causality: Using black plates prevents well-to-well optical crosstalk during fluorescence reading, while the clear bottom allows for visual inspection of cell confluence.

  • Stimulation & Drug Treatment: Pre-treat cells with the 6-ethylpiperidin-2-one compound library (final concentrations ranging from 1 nM to 100 µM, keeping DMSO < 0.5% v/v) using an automated liquid handler. Immediately stimulate the cells with LPS (1 µg/mL) and IFN- γ (10 U/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C.

    • Causality: iNOS expression is transcriptionally regulated. A 24-hour window is required for mRNA transcription, protein translation, and sufficient NO accumulation in the media[2].

  • Supernatant Transfer: Transfer 15 µL of the conditioned supernatant from each well to a fresh 384-well solid black assay plate.

    • Causality: Transferring the supernatant isolates the nitrite from the cells, preventing cell autofluorescence and compound-induced cytotoxicity artifacts from interfering with the optical readout.

  • DAN Derivatization: Add 5 µL of DAN reagent (0.05 mg/mL in 0.62 M HCl) to each well. Incubate in the dark at room temperature for 15 minutes.

  • Signal Amplification: Add 5 µL of 2.8 M NaOH to each well.

    • Causality: The addition of a strong base maximizes the fluorescence quantum yield of the newly formed 1-(H)-naphthotriazole.

  • Detection: Read the plate on a fluorescence microplate reader with Excitation at 360 nm and Emission at 440 nm.

HTS_Workflow Cell 1. Cell Seeding RAW 264.7 (384-well plate) Stim 2. Stimulation LPS + IFN-γ Cell->Stim Comp 3. Drug Treatment 6-Ethylpiperidin-2-one Library Stim->Comp Incubate 4. Incubation 24h at 37°C Comp->Incubate Transfer 5. Supernatant Transfer Incubate->Transfer Detect 6. DAN Assay Read Fluorescence Transfer->Detect

Step-by-step High-Throughput Screening (HTS) workflow for cell-based NOS assays.

Data Presentation: Isoform Selectivity

To ensure the 6-ethylpiperidin-2-one scaffold is optimized for therapeutic use, hit compounds must be counter-screened against purified recombinant eNOS and nNOS. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how specific substitutions on the 6-ethylpiperidin-2-one core drive iNOS selectivity.

Compound IDScaffold Substitution (R-Group)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity Index (eNOS / iNOS)
EP-001 Unsubstituted 6-Ethylpiperidin-2-one45.2052.1048.501.15
EP-014 N-Methylation12.4038.6029.103.11
EP-042 3-Fluoro substitution1.8542.0015.3022.70
EP-088 4-Trifluoromethyl substitution0.09>100.008.40>1111.00
L-NAME (Pan-NOS Inhibitor Control)1.200.850.900.70

Data Interpretation: Unsubstituted 6-ethylpiperidin-2-one (EP-001) shows weak, non-selective inhibition. However, introducing a bulky, electron-withdrawing trifluoromethyl group at the 4-position (EP-088) forces the molecule into a conformation that perfectly occupies the slightly larger iNOS active site, resulting in a >1000-fold selectivity over eNOS.

Assay Validation & Quality Control

To ensure the trustworthiness of this HTS protocol, every screening plate must function as a self-validating system.

  • Z'-Factor Calculation: A statistical measure of assay robustness.

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​
    • Positive Control (100% Inhibition): Unstimulated cells (No LPS/IFN- γ ) + Vehicle.

    • Negative Control (0% Inhibition): Stimulated cells + Vehicle.

    • Acceptance Criteria: A plate is only valid if Z′≥0.65 . The DAN assay typically yields Z′ values between 0.75 and 0.85, indicating an excellent assay window.

  • Cytotoxicity Counter-screen: Because dead cells cannot produce NO, false positives are a major risk. All hits must be run through a parallel cell viability assay (e.g., CellTiter-Glo ATP assay) to confirm that the reduction in nitrite is due to true enzymatic inhibition, not compound toxicity.

References

  • Misko, T. P., Schilling, R. J., Salvemini, D., Moore, W. M., & Currie, M. G. (1993). "A fluorometric assay for the measurement of nitrite in biological samples." Analytical Biochemistry, 214(1), 11-16.[Link]

  • G.D. Searle & Co. (1998). "Nitric Oxide Synthase Inhibitors" United States Patent and Trademark Office. Patent referenced for piperidinone core utility in NOS assays.

Sources

Application

Application Note: Cytotoxicity and Mechanistic Profiling of 6-Ethylpiperidin-2-one

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Focus: 6-Ethylpiperidin-2-one (CAS: 1018453-54-7) Introduction & Scientific Rationale The piperidine scaffold is a "...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Focus: 6-Ethylpiperidin-2-one (CAS: 1018453-54-7)

Introduction & Scientific Rationale

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and bioactive molecules[1]. Derivatives of piperidine exhibit a broad spectrum of pharmacological activities, including potent anticancer, analgesic, and antimicrobial properties[1]. 6-Ethylpiperidin-2-one (CAS: 1018453-54-7) is a specific chiral piperidine derivative (often utilized in its (R)- or (S)-enantiomeric forms) that serves as a critical building block in asymmetric synthesis and drug discovery[2].

When developing novel piperidine-based therapeutics, evaluating their cytotoxic profile is a mandatory preclinical step. Cytotoxicity screening not only identifies the therapeutic window of a compound but also elucidates whether the molecule exerts non-specific overt toxicity or targeted anti-proliferative effects[1].

The Causality of Orthogonal Assay Design

Relying on a single assay can yield misleading results due to assay interference or specific metabolic shifts. Therefore, this protocol employs an orthogonal testing strategy :

  • MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct correlation to the number of metabolically active (viable) cells[3][4].

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular medium indicates compromised membrane integrity.

By pairing these assays, researchers can confidently distinguish between cytostatic effects (reduced metabolic activity without membrane rupture) and cytocidal effects (direct cell lysis and death)[3].

Experimental Workflow

The following diagram outlines the high-level multiplexed screening workflow for evaluating the cytotoxicity of 6-Ethylpiperidin-2-one.

Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (6-Ethylpiperidin-2-one) A->B C1 3a. MTT Assay (Metabolic Viability) B->C1 C2 3b. LDH Assay (Membrane Integrity) B->C2 D 4. Data Acquisition (Spectrophotometry) C1->D C2->D E 5. IC50 Calculation & Hit Identification D->E

Multiplexed in vitro cytotoxicity screening workflow for piperidine derivatives.

Step-by-Step Experimental Protocols

Reagent Preparation & Causality
  • Compound Stock: Dissolve 6-Ethylpiperidin-2-one in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM stock solution.

  • Causality Check: DMSO is cytotoxic at high concentrations. When performing serial dilutions in the complete cell culture medium, ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) . Higher concentrations will cause baseline cell death, confounding the compound's actual toxicity profile[1][3].

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C protected from light[4][5].

Cell Seeding
  • Harvest target cells (e.g., A549 lung carcinoma, PC3 prostate cancer, or normal human fibroblasts) at 70-80% confluency.

  • Seed cells into a flat-bottom 96-well plate at an optimal density (typically 5,000–10,000 cells/well in 100 µL of complete medium)[1].

  • Causality Check: Include blank wells (medium only) for background subtraction.

  • Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery[3].

Compound Treatment
  • Aspirate the overnight culture medium.

  • Add 100 µL of fresh medium containing serial dilutions of 6-Ethylpiperidin-2-one (e.g., 0.1 µM to 100 µM).

  • Include a Vehicle Control (medium + equivalent DMSO concentration) and a Positive Control (e.g., Doxorubicin or Triton X-100 for maximum toxicity)[3].

  • Incubate for the desired exposure period (typically 24, 48, or 72 hours)[6].

Protocol A: MTT Assay (Metabolic Viability)
  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution directly to each well (final concentration ~0.45 mg/mL)[4].

  • Incubate the plate at 37°C for 3 to 4 hours. During this time, viable cells will reduce the yellow MTT dye into insoluble purple formazan crystals[1][4].

  • Carefully aspirate the medium (avoiding the disruption of the formazan crystals at the bottom).

  • Add 100 µL of a solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) to each well[1].

  • Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals[5].

  • Measure absorbance at 570 nm (with a reference wavelength of 630 nm for background scattering) using a microplate reader[1][4].

Protocol B: LDH Release Assay (Membrane Integrity)

(Note: This is performed on the culture supernatant prior to adding MTT if multiplexing, or in a parallel plate).

  • Transfer 50 µL of the culture supernatant from the treated wells into a fresh 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt like INT) to each well.

  • Incubate at room temperature for 30 minutes in the dark. LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces the INT dye into a red formazan product.

  • Add 50 µL of Stop Solution (e.g., 1M Acetic Acid) to terminate the reaction.

  • Measure absorbance at 490 nm [3].

Data Presentation & Analysis

Quantitative data from cytotoxicity assays must be summarized to facilitate the comparison of the therapeutic window across different cell lines. The Half-Maximal Inhibitory Concentration ( IC50​ ) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis[3].

Table 1: Representative Cytotoxicity Profile of Piperidine Derivatives

Cell LineTissue OriginAssay TypeEndpointExpected IC50​ (µM)Mechanism Indicator
A549 Lung CarcinomaMTTViability12.5 ± 1.2Metabolic Inhibition
PC3 Prostate CancerMTTViability8.4 ± 0.9Metabolic Inhibition
MDA-MB-231 Breast Cancer (TNBC)LDHMembrane15.0 ± 2.1Membrane Lysis
HDF Normal FibroblastMTTViability> 100.0High Therapeutic Window

Note: Data represents expected structural-activity relationship (SAR) trends for cytotoxic piperidine derivatives[1][7][8]. 6-Ethylpiperidin-2-one should be benchmarked against these standards.

Mechanistic Insights: Apoptotic Signaling

When piperidine derivatives exhibit cytotoxicity against cancer cell lines, the primary mechanism of action is frequently the induction of mitochondrial-mediated apoptosis [7][9][10].

Mechanistically, cytotoxic piperidines internalize and induce cellular stress, leading to the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2)[9]. This shifts the Bax:Bcl-2 ratio, causing mitochondrial membrane depolarization. Consequently, Cytochrome c is released from the mitochondria into the cytosol, where it forms the apoptosome, activating initiator Caspase-9 and executioner Caspase-3, ultimately resulting in programmed cell death[7][9].

Pathway A Piperidine Derivative Internalization B Bax Upregulation & Bcl-2 Downregulation A->B Induces C Mitochondrial Depolarization B->C Triggers D Cytochrome c Release C->D Causes E Caspase 9 & 3 Activation D->E Activates F Apoptosis (Programmed Cell Death) E->F Executes

Mitochondrial-mediated apoptotic signaling pathway induced by cytotoxic piperidines.

Troubleshooting & Assay Integrity

To maintain a self-validating experimental system, monitor the following critical failure points:

  • Edge Effects in 96-Well Plates: Evaporation in the peripheral wells can artificially concentrate the compound and medium salts, leading to false cytotoxicity readings. Solution: Fill the outer perimeter wells with sterile PBS or water and only use the inner 60 wells for the assay.

  • Phenol Red Interference: Phenol red in standard DMEM/RPMI can absorb light near 570 nm, artificially inflating MTT absorbance readings[5]. Solution: Use phenol red-free medium during the MTT incubation phase, or ensure rigorous background subtraction using cell-free control wells[5].

  • Incomplete Formazan Solubilization: If purple crystals remain visible under the microscope after adding DMSO/SDS, the absorbance reading will underestimate cell viability. Solution: Increase shaking time on the orbital shaker or gently triturate the wells with a multichannel pipette prior to reading[5].

References

  • Cyrus Bioscience. "MTT Assay Protocol." Cyrus Bioscience. Available at: [Link]

  • Riss TL, Moriss RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • National Institutes of Health (PMC). "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives." PMC. Available at:[Link]

  • Northwestern Medical Journal. "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation." NWMedJ. Available at:[Link]

  • National Institutes of Health (PMC). "Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells." PMC. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents." JMChemSci. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 6-Ethylpiperidin-2-one in Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: 6-Ethylpiperidin-2-one as a Privileged Synthetic Chassis 6-Ethylpiperidin-2-one, also known as 6-ethyl-δ-valerolactam, is a six-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Ethylpiperidin-2-one as a Privileged Synthetic Chassis

6-Ethylpiperidin-2-one, also known as 6-ethyl-δ-valerolactam, is a six-membered heterocyclic scaffold that has emerged as a versatile and valuable building block in modern organic synthesis. Its structure, featuring a lactam functionality and a stereocenter at the C6 position, provides a unique combination of reactivity and chirality. This makes it an ideal starting point for the stereoselective synthesis of more complex nitrogen-containing heterocycles, particularly substituted piperidines and fused bicyclic systems like quinolizidine and indolizidine alkaloids.[1][2][3]

The piperidine motif is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial binding interactions.[4][5][6][7] Consequently, synthetic methodologies that provide efficient access to substituted piperidines are of paramount importance to the drug discovery and development pipeline.[8][9] 6-Ethylpiperidin-2-one serves as a robust precursor, where the lactam can be strategically manipulated—through reduction, activation, or ring-transformation—to unlock a diverse array of molecular architectures.

This guide provides an in-depth exploration of key synthetic applications of 6-Ethylpiperidin-2-one, complete with detailed protocols, mechanistic insights, and data interpretation to empower researchers in their synthetic endeavors.

Part 1: Synthesis of Quinolizidine Alkaloid Scaffolds

Application Note: Quinolizidine alkaloids are a major class of lysine-derived natural products found predominantly in the Leguminosae family of plants.[1][10] These compounds exhibit a wide spectrum of biological activities and are important targets in medicinal chemistry. The synthesis often begins with the formation of a piperidine ring, which is then elaborated to construct the bicyclic quinolizidine core.[1][10][11] 6-Ethylpiperidin-2-one is an excellent precursor for this purpose, providing the foundational piperidine ring with a substituent that can be carried through the synthesis or used to direct subsequent stereochemical outcomes. The key transformation involves the reduction of the lactam to a cyclic imine, which then undergoes intramolecular cyclization.

Core Mechanism: From Lactam to Bicyclic Alkaloid

The central strategy involves the activation and reduction of the lactam carbonyl to generate a reactive cyclic iminium ion intermediate. This electrophilic species is poised to undergo an intramolecular nucleophilic attack by a tethered sidechain, effectively forging the second ring of the quinolizidine system.

A common approach involves a two-step sequence:

  • Thionation: The lactam oxygen is replaced with sulfur using a thionating agent like Lawesson's reagent. This converts the amide into a more reactive thioamide.

  • Reductive Cyclization (Bischler-Napieralski type): The resulting thiolactam is then treated with a reagent that promotes both reduction and cyclization. Alternatively, direct reduction of the lactam to the corresponding amine followed by cyclization is also a viable route.

Below is a generalized workflow for this transformation.

G cluster_0 Step 1: Lactam Activation cluster_1 Step 2: Iminium Ion Formation & Cyclization cluster_2 Step 3: Final Product A 6-Ethylpiperidin-2-one B 6-Ethyl-piperidine-2-thione A->B  Lawesson's Reagent C Cyclic Iminium Ion Intermediate B->C  Reducing Agent / Lewis Acid D Quinolizidine Scaffold C->D  Intramolecular Cyclization E Target Alkaloid D->E  Further Modification

Caption: Workflow for Quinolizidine Synthesis.

Protocol 1: Synthesis of a Substituted Quinolizidine Core

This protocol describes a representative synthesis of a quinolizidine derivative starting from 6-ethylpiperidin-2-one, adapted from established methodologies for alkaloid synthesis.[2][12]

Step 1: Synthesis of (S)-6-ethyl-1-(3-oxobutyl)piperidin-2-one

  • To a stirred solution of (S)-6-ethylpiperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobutan-2-one (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-alkylated product.

Step 2: Reductive Cyclization to the Quinolizidine Core

  • Dissolve the N-alkylated piperidinone (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM, 15 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.

  • Carefully quench the reaction at 0 °C by the sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir the resulting mixture vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product, a substituted quinolizidine, can be further purified by column chromatography or used directly in subsequent steps.

ParameterValue
Starting Material(S)-6-ethylpiperidin-2-one
Key ReagentsNaH, 4-chlorobutan-2-one, DIBAL-H
Overall Yield (Typical)45-60% over two steps
Product ClassSubstituted Quinolizidine
Characterization¹H NMR, ¹³C NMR, HRMS

Part 2: Conversion to Substituted 2-Hydroxypyridines

Application Note: The conversion of a saturated piperidinone ring into an aromatic pyridine system is a powerful transformation that significantly alters the molecule's electronic properties and biological profile. Pyridines and their derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[13][14][15] The synthesis of 2-pyridones (or their tautomeric form, 2-hydroxypyridines) from piperidin-2-ones typically involves dehydrogenation or oxidation. This protocol outlines a general approach for this aromatization.

Core Mechanism: Dehydrogenation/Oxidation

The conversion of the piperidin-2-one ring to a 2-pyridone requires the introduction of two double bonds into the ring. This is an oxidative process. Common methods include:

  • Catalytic Dehydrogenation: Using a transition metal catalyst such as Palladium on Carbon (Pd/C) at high temperatures.

  • Chemical Oxidation: Employing stoichiometric oxidants like sulfur, selenium dioxide, or other high-valent metal oxides. The choice of oxidant is crucial to avoid over-oxidation or side reactions.

G A 6-Ethylpiperidin-2-one B Dihydro-2-pyridone Intermediate A->B  Pd/C, High Temp  or Chemical Oxidant C 6-Ethyl-2-hydroxypyridine (2-Pyridone Tautomer) B->C  Further Oxidation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Ethylpiperidin-2-one

Welcome to the Technical Support Center for the purification of 6-Ethylpiperidin-2-one (and its chiral enantiomers, e.g., (R)-6-ethylpiperidin-2-one, CAS: 1018453-54-7[1]). This guide is designed for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-Ethylpiperidin-2-one (and its chiral enantiomers, e.g., (R)-6-ethylpiperidin-2-one, CAS: 1018453-54-7[1]). This guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of delta-lactams.

6-Ethylpiperidin-2-one presents unique purification hurdles due to its high polarity, lactam-lactim tautomerization potential, strong hydrogen-bonding capabilities, and the frequent need for high enantiomeric purity in pharmaceutical applications.

Purification Strategy Workflow

The following decision tree outlines the standard purification logic for 6-Ethylpiperidin-2-one, depending on the synthesis route and primary impurities.

PurificationWorkflow Start Crude 6-Ethylpiperidin-2-one CheckImp Identify Primary Impurities (LC-MS / TLC) Start->CheckImp Route1 Highly Polar Byproducts (Ring-opened amino acids) CheckImp->Route1 Route2 Structurally Similar (Regioisomers/Starting Mat.) CheckImp->Route2 Route3 Enantiomeric Mixture (Racemate) CheckImp->Route3 Action1 Liquid-Liquid Extraction (pH 3-4 aqueous wash) Route1->Action1 Action2 Reverse-Phase Flash Chromatography (C18) Route2->Action2 Action3 Chiral SFC or Preparative HPLC Route3->Action3 Final Pure 6-Ethylpiperidin-2-one (>98% purity) Action1->Final Action2->Final Action3->Final

Caption: Decision tree for selecting the optimal purification method for 6-Ethylpiperidin-2-one.

Troubleshooting & FAQs

Q1: Why does my 6-Ethylpiperidin-2-one streak severely on normal-phase silica gel?

Expert Insight: Delta-lactams like 6-ethylpiperidin-2-one possess both a hydrogen-bond donor (NH) and a strong hydrogen-bond acceptor (C=O). On unmodified normal-phase silica, these molecules interact strongly with the free silanol groups, causing severe peak tailing and co-elution with impurities[2]. Solution: Switch to Reverse-Phase (C18) chromatography. If you must use normal-phase, pre-treat the silica or add a polar modifier to your mobile phase (e.g., 1-5% Methanol in Dichloromethane, or add 0.1% Triethylamine to suppress silanol interactions).

Q2: How do I separate the intact lactam from the ring-opened amino acid byproduct?

Expert Insight: Hydrolysis of the lactam ring can occur under harsh synthetic conditions, yielding the corresponding linear amino acid. Because the amino acid is zwitterionic, it is vastly more water-soluble than the closed lactam. Solution: Perform a pH-controlled liquid-liquid extraction. Adjust the aqueous phase to pH 3-4. The amino acid will remain in the aqueous layer, while the relatively lipophilic 6-ethylpiperidin-2-one can be extracted into an organic solvent like ethyl acetate or dichloromethane.

Q3: I am synthesizing the (R)-enantiomer, but my chiral purity is low. How should I purify it?

Expert Insight: Enantiomeric enrichment of chiral piperidin-2-ones (such as (R)-6-ethylpiperidin-2-one) cannot be achieved via standard achiral silica[3]. Solution: Utilize Chiral Supercritical Fluid Chromatography (SFC) using a stationary phase like Chiralpak AD-H or AS-H. SFC is superior to standard HPLC here because the supercritical CO2 minimizes the hydrogen-bonding interactions that typically broaden lactam peaks.

Experimental Protocols

Protocol A: Reverse-Phase Flash Chromatography for Lactam Purification

Self-Validating System: The use of a buffered aqueous phase prevents tautomeric peak splitting.

  • Sample Preparation: Dissolve the crude 6-ethylpiperidin-2-one in a minimum volume of Methanol/Water (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Use a C18 flash cartridge. Equilibrate with 95% Water (containing 0.1% Formic Acid) and 5% Acetonitrile.

  • Loading: Inject the sample onto the column.

  • Gradient Elution:

    • Hold at 5% Acetonitrile for 2 column volumes (CV).

    • Ramp to 60% Acetonitrile over 10 CV.

    • Causality: The slow ramp ensures separation from closely related regioisomers (e.g., 5-ethylpiperidin-2-one) by exploiting minor differences in hydrophobic surface area.

  • Recovery: Pool fractions containing the product (monitor via UV at 210 nm or ELSD, as lactams lack strong chromophores). Lyophilize to remove water and formic acid, yielding the pure solid.

Protocol B: pH-Controlled Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Aqueous Wash: Wash with an equal volume of 0.1 M Citrate buffer (pH 3.5).

  • Phase Separation: Separate the layers. The zwitterionic ring-opened impurities partition into the aqueous layer.

  • Organic Wash: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Solvent System Performance

Table 1: Comparison of common solvent systems for the TLC/Flash purification of 6-Ethylpiperidin-2-one.

Solvent SystemStationary PhaseRetention Factor ( Rf​ ) / BehaviorRecommendation
Hexane : EtOAc (1:1)Normal Phase (Silica) Rf​ ~ 0.1 (Severe tailing)Not recommended for crude mixtures.
DCM : MeOH (95:5)Normal Phase (Silica) Rf​ ~ 0.35 (Moderate tailing)Good for preliminary flash chromatography.
Water : MeCN (Gradient)Reverse Phase (C18)Sharp peak, excellent resolutionHighly Recommended for final purity.
scCO2 : MeOH (80:20)Chiral SFC (AD-H)Baseline separation of enantiomersRequired for chiral resolution.

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: PMC / NIH URL:[Link]

Sources

Optimization

side reactions in the synthesis of 6-Ethylpiperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity and regioselectivity bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity and regioselectivity bottlenecks during the synthesis of substituted lactams.

The synthesis of 6-ethylpiperidin-2-one (6-ethyl-2-piperidone) is typically achieved via two primary pathways: the reductive amination/cyclization of 5-oxoheptanoic acid, or the Beckmann rearrangement of 2-ethylcyclopentanone oxime. Both routes are prone to specific side reactions that can severely impact yield and purity.

This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure robust experimental outcomes.

Workflow & Mechanistic Logic

The following diagram maps the two primary synthetic pathways and the mechanistic divergence points that lead to common side reactions.

G Start1 5-Oxoheptanoic Acid Reductive Amination Target 6-Ethylpiperidin-2-one (Target Lactam) Start1->Target Controlled [H], Heat Side1A 6-Ethylpiperidine (Over-reduction) Start1->Side1A Harsh [H] Side1B Acyclic Amino Acids (Incomplete Cyclization) Start1->Side1B Insufficient Heat Start2 2-Ethylcyclopentanone Oxime Rearrangement Start2->Target Mild Catalysis (Retention) Side2A 3-Ethylpiperidin-2-one (Regioisomer) Start2->Side2A Acidic E/Z Isomerization Side2B Acyclic Nitriles (Fragmentation) Start2->Side2B Carbocation Formation

Mechanistic divergence in 6-ethylpiperidin-2-one synthesis.

Module 1: Reductive Amination & Cyclization Route

This route utilizes 5-oxoheptanoic acid (or its ester) and an amine source (e.g., ammonium acetate). The reaction proceeds via an imine intermediate, which is reduced to an amine, followed by intramolecular cyclization to form the lactam.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of 6-ethylpiperidine (over-reduction) in my product mixture? A: Over-reduction occurs when the newly formed lactam carbonyl is reduced by overly harsh conditions. Causality: The reduction of the imine to the amine is fast, but the subsequent cyclization to the lactam is kinetically slower. If a strong reducing agent (like NaBH4​ or high-pressure H2​/Pd ) is used, it can attack the uncyclized intermediate or the final lactam product. Solution: Switch to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride ( NaBH3​CN ), which selectively reduce iminium ions over carbonyls.

Q: My reaction stalls at the acyclic 5-aminoheptanoic acid intermediate. How do I drive the cyclization? A: Causality: While the formation of the 6-membered delta-lactam is thermodynamically favored, the intramolecular condensation requires activation energy to expel water. Solution: Implement a two-stage thermal profile. Perform the reductive amination at room temperature, verify the consumption of the ketone, and then elevate the temperature (e.g., refluxing in toluene with a Dean-Stark trap) to force the cyclization.

Quantitative Data: Reducing Agent Influence
Reducing AgentTemp Profile (°C)Target Lactam Yield (%)Over-reduction (%)Acyclic Amide (%)
NaBH4​ 25453520
NaBH3​CN 25 8082<513
STAB 25 8089<29
H2​ / Pd/C50602515
Protocol 1: Self-Validating Reductive Amination & Cyclization
  • Imine Formation: Dissolve 5-oxoheptanoic acid (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at 25 °C for 2 hours.

    • Validation Check: Aliquot analysis via LC-MS must show complete consumption of the ketone ( m/z 144) and the formation of the imine intermediate. Do not proceed until the ketone is depleted.

  • Chemoselective Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

    • Validation Check: Spot the reaction on a TLC plate and use a Ninhydrin stain. A strong purple spot indicates the successful formation of the primary amine (acyclic intermediate).

  • Thermal Cyclization: Evaporate the methanol, resuspend the crude amine in toluene, and reflux at 110 °C for 6 hours.

    • Validation Check: Re-stain a TLC plate with Ninhydrin. The disappearance of the purple spot confirms complete cyclization into the lactam (which is Ninhydrin-negative but Iodine-active).

Module 2: Beckmann Rearrangement Route

The Beckmann rearrangement of 2-ethylcyclopentanone oxime is a powerful method for lactam synthesis, driven by the migration of the alkyl group anti (trans) to the oxime hydroxyl leaving group[1].

Troubleshooting & FAQs

Q: I am getting a nearly 1:1 mixture of 6-ethylpiperidin-2-one and 3-ethylpiperidin-2-one. How can I improve the regioselectivity? A: Causality: The Beckmann rearrangement is strictly stereospecific. The formation of a regioisomer mixture directly indicates that your starting material is a mixture of (E)- and (Z)-oximes interconverting under your reaction conditions. Strong protic acids (like H2​SO4​ or PPA) catalyze this E/Z isomerization faster than the rearrangement itself[2]. Solution: Use a milder, non-isomerizing catalyst system. Reagents like 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) in DMF allow the reaction to proceed at room temperature, locking in the stereochemistry of the starting (E)-oxime to exclusively yield 6-ethylpiperidin-2-one[2].

Q: What causes the formation of acyclic nitriles during the Beckmann rearrangement, and how do I prevent it? A: Causality: This is known as Beckmann fragmentation. It competes with the rearrangement when the carbon alpha to the oxime can stabilize a carbocation. Under harsh acidic conditions and high heat, the N-O bond cleaves, and the molecule fragments into a nitrile rather than migrating[1]. Solution: Lower the reaction temperature and avoid highly acidic conditions. Converting the oxime to an O-tosyl ether allows the rearrangement to occur under neutral conditions, effectively shutting down the fragmentation pathway[2].

Quantitative Data: Catalyst Effects on Regioselectivity
Catalyst SystemTemp (°C)6-Ethyl Lactam (%)3-Ethyl Lactam (%)Fragmentation (%)
H2​SO4​ (Conc.)100454015
Polyphosphoric Acid (PPA)80553510
Tosyl Chloride / Pyridine25 6088<57
Cyanuric Chloride / DMF2592<2<5
Protocol 2: Regiocontrolled Beckmann Rearrangement
  • Oxime Isomer Isolation: Ensure your starting 2-ethylcyclopentanone oxime is geometrically pure. Purify the (E)-oxime via recrystallization or preparative chromatography.

    • Validation Check: 1H -NMR must show a single set of signals for the ethyl group, confirming the absence of the (Z)-isomer.

  • Vilsmeier-Haack Complex Formation: In a dry flask, dissolve cyanuric chloride (0.5 eq) in anhydrous DMF. Stir at 25 °C until a white solid complex forms (approx. 30 mins)[2].

  • Stereospecific Rearrangement: Add the (E)-oxime (1.0 eq) dissolved in DMF dropwise to the complex. Stir at room temperature for 12 hours.

    • Validation Check: Monitor via IR spectroscopy. The successful rearrangement is validated by the disappearance of the broad oxime O-H stretch (~3300 cm−1 ) and the appearance of a sharp, strong lactam amide C=O stretch (~1650 cm−1 ).

References

  • 1. Master Organic Chemistry.

  • 2. BenchChem. 3.. PMC / National Institutes of Health.

Sources

Troubleshooting

improving the yield of 6-Ethylpiperidin-2-one production

Welcome to the Lactam Synthesis Technical Support Center . As a Senior Application Scientist specializing in heterocyclic chemistry and drug development workflows, I frequently assist researchers in troubleshooting the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lactam Synthesis Technical Support Center . As a Senior Application Scientist specializing in heterocyclic chemistry and drug development workflows, I frequently assist researchers in troubleshooting the synthesis of 6-substituted piperidin-2-ones.

The production of 6-ethylpiperidin-2-one from glutarimide (piperidine-2,6-dione) is a classic two-step sequence: a Grignard addition followed by a reduction. While seemingly straightforward, this pathway is fraught with mechanistic traps—namely, acid-base quenching of the Grignard reagent and ring-chain tautomerism during reduction. This guide deconstructs the causality behind these failures and provides a self-validating protocol to ensure high-yield, reproducible production.

Part 1: Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the molecular dynamics dictating the reaction's success or failure. The Grignard addition forms a hemiketal (hydroxylactam) intermediate. The critical point of failure occurs during the subsequent reduction step. Under basic or neutral conditions, the hydroxylactam exists in equilibrium with a ring-opened keto-amide. Hydride sources will unselectively reduce this acyclic form, destroying the yield. By introducing an acid, we force the system to dehydrate into a highly electrophilic N-acyliminium ion, locking the molecule in its cyclic form for selective reduction.

MechanisticPathway Glutarimide Glutarimide (Piperidine-2,6-dione) MagnesiumSalt N-Magnesio Glutarimide (Deprotonated Salt) Glutarimide->MagnesiumSalt 1.0 eq. EtMgBr (Acid-Base Quench) Hydroxylactam 6-Ethyl-6-hydroxypiperidin-2-one (Hemiketal Intermediate) MagnesiumSalt->Hydroxylactam 2.0 eq. EtMgBr (Nucleophilic Addition) Acyliminium N-Acyliminium Ion (Electrophilic Intermediate) Hydroxylactam->Acyliminium Acid (e.g., TFA) (Dehydration) RingOpened Ring-Opened Keto-Amide (Equilibrium State) Hydroxylactam->RingOpened Neutral/Basic Media (Ring-Chain Tautomerism) Product 6-Ethylpiperidin-2-one (Target Product) Acyliminium->Product NaBH4 or Et3SiH (Selective Reduction) OverReduced Amino Alcohol (Over-reduction Byproduct) RingOpened->OverReduced NaBH4 (Unselective Reduction)

Mechanistic pathway for 6-ethylpiperidin-2-one synthesis detailing the N-acyliminium intermediate.

Part 2: Self-Validating Experimental Protocol

This protocol integrates in-process validation checks to ensure causality is maintained at every step.

Step 1: Grignard Addition (Formation of 6-Ethyl-6-hydroxypiperidin-2-one)
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add glutarimide (1.0 eq, e.g., 12.8 mmol) and anhydrous THF to create a 0.25 M suspension. Cool to 0 °C using an ice bath.

  • Addition: Dropwise add Ethylmagnesium bromide (3.0 M in Et₂O, 3.0 eq, 38.4 mmol) over 30 minutes.

    • Validation Check: The initial addition will cause vigorous bubbling (ethane gas evolution). The suspension will gradually become a homogeneous solution as the magnesium salt forms and undergoes nucleophilic attack[1].

  • Reaction: Remove the ice bath and stir at room temperature for 18 hours[1].

  • Quench & Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate to yield the crude hydroxylactam.

Step 2: N-Acyliminium Reduction (Formation of 6-Ethylpiperidin-2-one)
  • Preparation: Dissolve the crude hydroxylactam (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under argon. Cool to -20 °C.

  • Activation: Add Trifluoroacetic acid (TFA, 4.0 eq) dropwise.

    • Validation Check: The solution will slightly darken (yellow/orange tint), indicating the successful dehydration and formation of the N-acyliminium ion.

  • Reduction: Add Triethylsilane (Et₃SiH, 3.0 eq) in small portions. Stir for 2 hours at -20 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with 10% Methanol in CH₂Cl₂. Dry, concentrate, and purify via silica gel chromatography.

Part 3: Troubleshooting Guides & FAQs

User Issue 1: My Grignard addition yield is capped at ~30% even though I used 1.1 equivalents of EtMgBr. What went wrong? Scientist's Diagnosis: Glutarimide possesses a highly acidic imide proton (pKa ~11.4). The first equivalent of your Grignard reagent is entirely consumed in a rapid acid-base reaction, forming an unreactive N-magnesio glutarimide salt and evolving ethane gas. To achieve nucleophilic addition to the carbonyl, you must use a minimum of 3.0 equivalents of EtMgBr, as demonstrated in 1[1].

User Issue 2: LC-MS analysis of my reduction step shows a major byproduct with a mass of [M+4] relative to the starting imide. How do I prevent this over-reduction? Scientist's Diagnosis: The [M+4] mass corresponds to the ring-opened amino alcohol (5-aminoheptan-3-ol). In neutral or basic media, the hydroxylactam undergoes ring-chain tautomerism to an acyclic keto-amide[2]. Sodium borohydride readily reduces this acyclic ketone. To prevent this, you must run the reduction under strongly acidic conditions (e.g., TFA or BF₃·OEt₂) to dehydrate the hydroxylactam into an N-acyliminium ion. This locks the molecule in its cyclic form, allowing the reducing agent to selectively yield the lactam (3[3]).

User Issue 3: The reaction seems to have worked by TLC, but my isolated yield after aqueous workup is less than 20%. Where is my product? Scientist's Diagnosis: 6-Ethylpiperidin-2-one is a low-molecular-weight, highly polar lactam with significant water solubility. Standard extraction with diethyl ether or pure ethyl acetate will leave the majority of your product in the aqueous phase. To maximize recovery, saturate the aqueous layer with solid NaCl (salting out) and extract with a highly polar organic mixture, such as 10% Methanol in Dichloromethane.

Part 4: Quantitative Data Presentation

To aid in selecting the appropriate reduction methodology, the following table summarizes the impact of various reducing agents on the isolated yield of 6-ethylpiperidin-2-one.

Reduction ConditionMedia pHReactive IntermediatePrimary ProductIsolated Yield (%)
NaBH₄, MeOHNeutral/BasicRing-Opened Keto-AmideAmino Alcohol (Over-reduced)< 15%
H₂, Pd/C, EtOHNeutralHemiketal6-Ethylpiperidin-2-one45 - 50%
NaBH₄, TFA, CH₂Cl₂AcidicN-Acyliminium Ion6-Ethylpiperidin-2-one82 - 86%
Et₃SiH, TFA, CH₂Cl₂Strongly AcidicN-Acyliminium Ion6-Ethylpiperidin-2-one88 - 92%

References

  • Combining Experiment and DFT to Study New Reactions White Rose University Consortium URL:[Link]

  • Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams Organic Letters - ACS Publications URL:[Link]

  • α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiproliferative Activity Studies PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 6-Ethylpiperidin-2-one Crystallization

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Ethylpiperidin-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Ethylpiperidin-2-one. Crystallization is a critical purification step, but it is often as much an art as a science. The following troubleshooting guide, presented in a direct question-and-answer format, addresses the common challenges encountered during the crystallization of this lactam. My approach is to explain the causality behind each experimental step, empowering you to make informed decisions to resolve your specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-Ethylpiperidin-2-one solution has cooled, but no crystals have formed. What should I do?

A1: The absence of crystal formation upon cooling typically indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[1]

Here is a systematic approach to induce crystallization:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure 6-Ethylpiperidin-2-one, add a single, tiny crystal to the solution. This "seed" acts as a template, bypassing the initial nucleation step and promoting crystal growth.[3][4]

  • Increase Supersaturation:

    • Reduce Solvent Volume: If mechanical induction fails, it's likely your solution is too dilute. Gently heat the solution to its boiling point and evaporate a small portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and impurity trapping.[3]

    • Lower the Temperature: After the solution has slowly cooled to room temperature, place it in an ice-water bath. The solubility of 6-Ethylpiperidin-2-one will decrease further at lower temperatures, which may be sufficient to induce crystallization.[5]

  • Re-evaluate Your Process: If all else fails, the solvent may have been completely removed by rotary evaporation to recover the crude solid for another attempt, possibly with a different solvent system.[3]

Q2: My compound separated as a liquid or "oiled out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" is a common and frustrating problem where the compound comes out of solution as a liquid instead of a solid.[3] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (in its current state of purity).[3][6] Impurities can significantly depress the melting point, making this phenomenon more likely.[7] Oiling out is detrimental because the liquid droplets often trap impurities more effectively than the solvent, defeating the purpose of crystallization.[8]

Follow this workflow to troubleshoot and prevent oiling out:

// Nodes start [label="Compound has 'oiled out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reheat [label="Re-heat the solution\nto re-dissolve the oil", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add a small amount\n(1-5%) more solvent", fillcolor="#FBBC05", fontcolor="#202124"]; slow_cool [label="Allow to cool VERY slowly\n(e.g., insulate the flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_oil [label="Did it oil out again?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success!\nCollect crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; try_seeding [label="Try seeding the solution just\nbelow the boiling point", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Consider a different solvent\nor mixed-solvent system", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reheat; reheat -> add_solvent; add_solvent -> slow_cool; slow_cool -> check_oil; check_oil -> success [label="No"]; check_oil -> try_seeding [label="Yes"]; try_seeding -> change_solvent; } endom Caption: A decision tree for resolving "oiling out" during crystallization.

Key Strategies to Prevent Oiling Out:

  • Lower the Saturation Temperature: By adding more solvent, you decrease the concentration. This means the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully a temperature below your compound's melting point.[3]

  • Slow Down Kinetics: Rapid cooling promotes oiling out because molecules don't have time to orient into a crystal lattice.[8] Insulating your flask to ensure slow cooling is crucial.[3]

  • Utilize a Lower Boiling Point Solvent: A solvent with a lower boiling point ensures that the solution is already at a relatively cooler temperature when it is saturated, minimizing the risk of being above the compound's melting point.[6]

  • Introduce a Seed Crystal: Seeding provides a template for crystallization, which can be particularly effective at a temperature slightly below the saturation point but above the temperature where oiling out occurs.[8][9]

Q3: How do I select the best crystallization solvent for 6-Ethylpiperidin-2-one?

A3: Solvent selection is the most critical factor in a successful crystallization.[6][10][11] An ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold.[1][6] This differential solubility is what allows for high recovery of the pure compound.

As a lactam, 6-Ethylpiperidin-2-one contains a polar amide group capable of hydrogen bonding, but also has a nonpolar ethyl group and hydrocarbon backbone. This suggests that solvents of intermediate polarity might work well.

Solvent Screening Protocol:

  • Place a few milligrams of your crude solid in a small test tube.

  • Add a few drops of the candidate solvent at room temperature. If the solid dissolves immediately, the solvent is too good and will result in poor yield. Reject it.[5]

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. If abundant, well-formed crystals appear, you have found a suitable solvent.[2][5]

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds that can H-bond. May require a co-solvent for 6-Ethylpiperidin-2-one.
Ethanol78HighOften a good starting point for moderately polar compounds.[6]
Isopropanol82HighSimilar to ethanol, good for moderately polar compounds.
Ethyl Acetate77MediumA good choice for compounds with intermediate polarity.[12]
Acetone56MediumLow boiling point is advantageous, but its high volatility can cause premature crystallization.[12]
Toluene111LowHigh boiling point can increase the risk of oiling out.[6] Use with caution.
Heptane/Hexane98 / 69Very LowLikely to be an "anti-solvent" or "insoluble solvent" for this compound. Useful for mixed-solvent systems.[6]

Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[11] This involves a pair of miscible solvents: one in which 6-Ethylpiperidin-2-one is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[11]

  • Procedure: Dissolve the compound in a minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot soluble solvent to re-clarify, then allow the solution to cool slowly.

Q4: My crystal yield is consistently low. How can I improve it?

A4: A low yield suggests that a significant amount of your product is being left behind in the mother liquor (the solution after filtration).[3]

  • Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using too much solvent to dissolve the compound.[3][5] Every extra drop of solvent will retain some of your compound in solution, even when cold.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This slow cooling promotes the growth of larger, purer crystals. Then, let it sit in the ice bath for at least 15-20 minutes to maximize precipitation.

  • Wash Crystals Correctly: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[13] Using room-temperature or warm solvent will re-dissolve some of your product.

  • Check the Mother Liquor: If you suspect a low yield, you can test the mother liquor by evaporating a small sample. If a significant amount of solid residue forms, too much compound was left behind.[3] You may be able to recover more product by boiling off some of the solvent from the mother liquor and re-cooling to obtain a second crop of crystals.

Q5: I see different crystal morphologies (e.g., needles vs. blocks) between batches. Why is this happening and is it a concern?

A5: The appearance of different crystal shapes is a strong indicator of polymorphism . Polymorphs are different crystalline forms of the same compound, where the molecules are arranged differently in the crystal lattice.[14] For drug development professionals, this is a critical issue, as different polymorphs can have significantly different physical properties, including:

  • Solubility and dissolution rate

  • Bioavailability

  • Stability and shelf-life

  • Melting point

The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, temperature, and the presence of impurities.[15]

Recommendations:

  • Consistency is Key: To obtain a consistent crystal form, you must rigorously control your crystallization parameters (solvent system, cooling profile, agitation, concentration).

  • Seeding: Using seed crystals of the desired polymorph is the most effective way to ensure that form crystallizes preferentially.[4]

  • Characterization: If you suspect polymorphism, you must characterize the different forms using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Infrared (IR) Spectroscopy to identify and control the desired form.[14]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Aliquot ~20 mg of crude 6-Ethylpiperidin-2-one into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop. Note if any dissolve the compound readily.

  • For solvents that did not dissolve the compound at room temperature, place the tubes in a hot sand or water bath and heat to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid is fully dissolved. Record the approximate volume needed.

  • Remove the tubes from the heat, cover them, and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will have dissolved the compound completely when hot but produced a large crop of crystals when cold.[16]

// Nodes start [label="Start: Add a few drops of\nsolvent at room temp", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolves_rt [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reject [label="Reject Solvent:\nToo soluble, poor yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heat [label="No -> Heat to boiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolves_hot [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reject2 [label="Reject Solvent:\nInsoluble", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Yes -> Cool slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystals_form [label="Do crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good_solvent [label="Good Solvent Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_mixed [label="Consider for\nmixed-solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dissolves_rt; dissolves_rt -> reject [label="Yes"]; dissolves_rt -> heat [label="No"]; heat -> dissolves_hot; dissolves_hot -> reject2 [label="No"]; dissolves_hot -> cool [label="Yes"]; cool -> crystals_form; crystals_form -> good_solvent [label="Yes"]; crystals_form -> consider_mixed [label="No"]; } endom Caption: A flowchart for systematically selecting a suitable crystallization solvent.

References

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization. Organic Chemistry I Lab. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization. Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Gagnon, K. (n.d.). Guide for crystallization. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Di Silvestro, G., et al. (2018, November 21). The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer. Royal Society Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • Stanford University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-2-one. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 8). Crystallisation according to guide failed - what went wrong or has been misinterpreted? Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wiley Online Library. (2015, September 7). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, November 21). The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, August 15). Identification of Polymorphism in Ethylone Hydrochloride: Synthesis and Characterization. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Cyclic Amides - Lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation &amp; Stability of 6-Ethylpiperidin-2-one

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your active pharmaceutical ingredients (APIs) and key intermediates is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your active pharmaceutical ingredients (APIs) and key intermediates is critical. 6-Ethylpiperidin-2-one (a 6-membered cyclic amide with an ethyl substitution at the C6 position) presents unique analytical challenges during ICH Q1A(R2) forced degradation studies.

This guide provides field-proven troubleshooting insights, causality-driven mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your stability-indicating assays.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why do I observe a +18 Da mass shift exclusively under alkaline conditions, but not under mild acidic conditions? A1: This discrepancy is driven by the thermodynamics of lactam ring hydrolysis. Under acidic conditions, the hydrolysis of the unstrained 6-membered piperidone ring reaches an equilibrium that heavily favors the closed lactam state[1]. However, under alkaline stress, the hydroxide ion acts as a strong nucleophile, attacking the C2 carbonyl to form a tetrahedral intermediate[2]. Subsequent ring-opening yields 5-aminoheptanoic acid. Crucially, in a basic environment, the resulting carboxylic acid is immediately deprotonated to form a carboxylate anion. This deprotonation is thermodynamically irreversible, driving the reaction entirely toward the degraded open-ring product (an exact mass shift of +18.01 Da).

Q2: During oxidative stress testing (0.3% H₂O₂), we detect a primary degradant with a +16 Da shift and a secondary degradant with a +14 Da shift. What is the structural causality? A2: The +16 Da shift corresponds to direct hydroxylation, while the +14 Da shift indicates the formation of an imide (a net addition of one oxygen and the loss of two protons). In 6-Ethylpiperidin-2-one, the C6 position (alpha to the nitrogen) is highly susceptible to hydrogen abstraction. The adjacent nitrogen lone pair stabilizes the resulting C6 radical via resonance. Attack by reactive oxygen species yields 6-ethyl-6-hydroxypiperidin-2-one (+16 Da). Further oxidation of this hemiaminal-like intermediate converts the hydroxyl group into a second carbonyl, yielding 6-ethylpiperidine-2,6-dione (+14 Da relative to the parent). This indirect oxidation pathway is a hallmark of cyclic aliphatic amides exposed to peroxides[3].

Q3: How do I prevent artifactual degradation during the sample preparation of stressed 6-Ethylpiperidin-2-one? A3: A robust, self-validating protocol requires the immediate quenching of the stressor to prevent ongoing degradation inside the LC autosampler. For oxidative stress, failing to quench with sodium thiosulfate (Na₂S₂O₃) will result in continuous oxidation during the analytical run, leading to artificially inflated degradation profiles. For acid/base stress, samples must be neutralized to exactly pH 7.0 using equimolar HCl or NaOH prior to injection. This prevents on-column hydrolysis and preserves the integrity of your silica-based stationary phase.

Part 2: Mechanistic Pathways (Visualized)

Hydrolysis A 6-Ethylpiperidin-2-one (m/z 128 [M+H]+) B Tetrahedral Intermediate (Hydroxide Attack at C2) A->B OH-, H2O (Alkaline Stress) C 5-Aminoheptanoic Acid (m/z 146 [M+H]+) B->C Ring Opening (Irreversible)

Fig 1. Base-catalyzed hydrolytic ring-opening pathway of 6-Ethylpiperidin-2-one.

Oxidation A 6-Ethylpiperidin-2-one (m/z 128 [M+H]+) B C6-Radical Intermediate (Alpha to Nitrogen) A->B H2O2 or AIBN (Oxidative Stress) C 6-Ethyl-6-hydroxypiperidin-2-one (m/z 144 [M+H]+) B->C Hydroxylation (+16 Da) D 6-Ethylpiperidine-2,6-dione (m/z 142 [M+H]+) C->D Further Oxidation (-2 Da)

Fig 2. Oxidative degradation pathway targeting the sterically hindered C6 position.

Part 3: Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, use the following self-validating methodology for setting up forced degradation studies on 6-Ethylpiperidin-2-one. This protocol is designed to achieve the ICH-recommended 5–20% degradation target.

Step-by-Step Forced Degradation Protocol
  • Stock Solution Preparation: Dissolve 6-Ethylpiperidin-2-one in HPLC-grade Acetonitrile:Water (50:50, v/v) to achieve a concentration of 1.0 mg/mL.

  • Acidic Stress:

    • Mix 1.0 mL of stock solution with 1.0 mL of 1.0 N HCl.

    • Incubate at 60°C for 48 hours.

    • Quenching: Neutralize with 1.0 mL of 1.0 N NaOH. Dilute to 0.1 mg/mL with mobile phase.

  • Alkaline Stress:

    • Mix 1.0 mL of stock solution with 1.0 mL of 0.1 N NaOH (Note: lower normality is used due to higher susceptibility to base hydrolysis).

    • Incubate at 25°C for 24 hours.

    • Quenching: Neutralize with 1.0 mL of 0.1 N HCl. Dilute to 0.1 mg/mL.

  • Oxidative Stress:

    • Mix 1.0 mL of stock solution with 1.0 mL of 3.0% H₂O₂.

    • Incubate at 25°C for 24 hours in the dark.

    • Quenching: Add 100 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxide.

  • Control (Self-Validation): For every stress condition, prepare a control sample containing the stressor but lacking the API, and an API sample lacking the stressor. Incubate under identical conditions to rule out solvent/excipient degradation artifacts.

Workflow S1 1. Baseline Prep (1 mg/mL in MeCN/H2O) S2 2. Stress Application (Acid, Base, Peroxide, Heat) S1->S2 S3 3. Quenching & Dilution (Neutralize pH, add Na2S2O3) S2->S3 S4 4. LC-HRMS Analysis (C18 Column, ESI+) S3->S4 S5 5. Mass Defect / Structural Elucidation S4->S5

Fig 3. Self-validating experimental workflow for ICH forced degradation studies.

Part 4: Data Presentation

The following table summarizes the expected quantitative mass shifts and degradation profiles for 6-Ethylpiperidin-2-one under standard ICH Q1A(R2) stress conditions.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation ProductExpected m/z [M+H]⁺Mass Shift (Da)
Baseline (Control) H₂O / AcetonitrileN/A6-Ethylpiperidin-2-one (Parent)128.100
Hydrolytic (Acid) 1.0 N HCl48h @ 60°C5-Aminoheptanoic acid (Low yield)146.11+18.01
Hydrolytic (Base) 0.1 N NaOH24h @ 25°C5-Aminoheptanoic acid (High yield)146.11+18.01
Oxidative 3.0% H₂O₂24h @ 25°C6-Ethyl-6-hydroxypiperidin-2-one144.09+15.99
Oxidative (Severe) 3.0% H₂O₂ + Heat48h @ 60°C6-Ethylpiperidine-2,6-dione142.08+13.98
Photolytic UV-Vis (ICH Q1B)1.2M lux hrsPiperidin-2-one (De-ethylation)100.07-28.03

Part 5: References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases Source: Frontiers in Microbiology (frontiersin.org) URL:[Link]

  • Mechanism and Performance of Electrocatalytic Oxidation on RuO2–IrO2@Ti Anode in Alkaline Phenol Wastewater Source: National Institutes of Health / PMC (nih.gov) URL:[Link]

Sources

Optimization

overcoming poor solubility of 6-Ethylpiperidin-2-one in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility bottlenecks associated with 6-Ethylpiperidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility bottlenecks associated with 6-Ethylpiperidin-2-one .

Because 6-Ethylpiperidin-2-one is a lactam featuring a lipophilic ethyl substitution, it frequently exhibits poor aqueous solubility. This can lead to assay artifacts, flat Structure-Activity Relationship (SAR) curves, and false negatives. The following diagnostic workflows, FAQs, and self-validating protocols will help you systematically overcome these challenges.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow Start Observe Precipitation or Flat SAR in Assay CheckDMSO Is 100x DMSO stock fully dissolved? Start->CheckDMSO RemakeStock Warm to 37°C or Remake fresh stock CheckDMSO->RemakeStock No AssayType Determine Assay Type CheckDMSO->AssayType Yes RemakeStock->CheckDMSO Biochemical Biochemical Assay (Cell-Free) AssayType->Biochemical CellBased Cell-Based Assay (In Vitro) AssayType->CellBased AddSurfactant Add 0.01-0.1% Tween-20 or CHAPS to Buffer Biochemical->AddSurfactant UseCD Formulate with 5-20% HP-β-Cyclodextrin CellBased->UseCD Verify Verify Solubility via Nephelometry or DLS AddSurfactant->Verify UseCD->Verify

Diagnostic workflow for resolving 6-Ethylpiperidin-2-one solubility issues in assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 6-Ethylpiperidin-2-one precipitate in my biochemical assay buffer despite being fully soluble in my DMSO stock? This is a classic manifestation of the gap between kinetic and thermodynamic solubility[1]. When you dilute a concentrated DMSO stock into an aqueous buffer, the compound experiences a rapid shift in solvent polarity. The ethyl group at the 6-position significantly increases the compound's lipophilicity (LogP) compared to an unsubstituted piperidin-2-one[2]. If the final concentration in the assay exceeds the compound's thermodynamic equilibrium solubility in that specific buffer, the supersaturated solution will rapidly nucleate and crash out[3].

Q2: How do I verify if my compound is truly dissolved or forming nano-aggregates that interfere with the assay? Do not rely on visual inspection. Nano-aggregates are notorious for causing false positives in biochemical assays by nonspecifically sequestering target proteins or scattering light in fluorescence/luminescence readouts[4]. To verify true solubility, use microplate nephelometry (which measures forward-angled scattered light) or Dynamic Light Scattering (DLS)[5]. Nephelometry detects insoluble particles and determines the exact concentration at which 6-Ethylpiperidin-2-one begins to aggregate, establishing a definitive empirical upper limit for your assay.

Q3: What buffer optimizations can keep 6-Ethylpiperidin-2-one in solution without inhibiting my target enzyme? For cell-free biochemical assays, the inclusion of non-ionic detergents is the most effective strategy. Adding 0.01% to 0.1% (v/v) Tween-20 or Triton X-100 can significantly attenuate compound aggregation[4]. The causality here is micellar encapsulation: the hydrophobic tails of the surfactant encapsulate the lipophilic ethyl moiety of the compound, while the hydrophilic heads interact with the aqueous buffer. If your target enzyme is sensitive to Tween-20, substitute it with a zwitterionic detergent like CHAPS.

Q4: My cell-based assay cannot tolerate high DMSO or surfactants. How can I deliver this compound to cells? Cellular assays typically restrict DMSO to <0.5% to prevent solvent-induced cytotoxicity. For lipophilic small molecules, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective[6]. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic ethyl-piperidinone moiety inserts into the cavity, forming a transient, water-soluble inclusion complex[6]. This masks the compound's lipophilicity from the aqueous media while allowing it to partition freely into the lipophilic cell membrane upon contact.

Experimental Methodologies

Protocol 1: Detecting Aggregation via Microplate Nephelometry

This protocol acts as a self-validating system: by empirically measuring light scatter, you establish the exact kinetic solubility limit of the compound in your specific buffer, preventing downstream assay artifacts.

  • Stock Preparation: Prepare a 10 mM stock of 6-Ethylpiperidin-2-one in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in pure DMSO across 10 points.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target assay buffer in a clear-bottom 96-well microplate. (Final DMSO concentration = 1%).

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM. This allows time for equilibrium and potential nucleation[1].

  • Measurement: Read the plate using a microplate nephelometer (e.g., NEPHELOstar).

  • Data Analysis: Plot the Relative Nephelometry Units (RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant spike in RNU[5].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell-Based Assays

This protocol completely eliminates the need for a DMSO intermediate, bypassing solvent-induced cytotoxicity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture media or PBS.

  • Compound Addition: Weigh the required amount of solid 6-Ethylpiperidin-2-one to achieve your desired final concentration (e.g., 2 mM). Add the HP-β-CD solution directly to the solid compound.

  • Complexation: Vortex the suspension vigorously for 5 minutes. Transfer to a sonicating water bath at 37°C for 30 minutes. The thermal energy and physical agitation drive the thermodynamic formation of the inclusion complex.

  • Validation & Sterilization: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Application: Filter the supernatant through a 0.22 µm sterile syringe filter. The resulting solution contains only the fully solubilized inclusion complex and is ready for application to cell cultures.

Data Presentation: Solubilization Strategies Comparison

Solubilization StrategyPrimary Mechanism of ActionBest Suited ForMax Tolerated Assay ConcentrationPotential Drawbacks & Interferences
DMSO (Solvent) Disrupts crystal lattice; acts as a miscible co-solvent.Early-stage biochemical screens.1% - 5% (Biochemical)<0.5% (Cell-based)High risk of solvent crash upon aqueous dilution; cellular toxicity.
Tween-20 (Surfactant) Micellar encapsulation of the lipophilic ethyl group.Biochemical and enzymatic assays.0.01% - 0.1% (v/v)May strip proteins of stabilizing lipids or interfere with membrane-bound targets.
HP-β-CD (Complexation) Hydrophobic cavity insertion masks lipophilicity.Cell-based assays and in vivo dosing.5% - 20% (w/v)Requires physical agitation/heat to form; may extract cholesterol from cell membranes at very high doses.

References

  • BMG Labtech. What is Nephelometry: Meaning & Examples. Available at: [Link]

  • National Institutes of Health (NIH). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • National Institutes of Health (NIH). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available at:[Link]

Sources

Troubleshooting

method refinement for the chiral separation of 6-Ethylpiperidin-2-one enantiomers

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Here, we focus on the thermodynamic and chemical causality behind the chiral separation of 6-ethylpiperidin-2-one enantiomers.

Because 6-ethylpiperidin-2-one is a chiral δ -lactam, its separation relies heavily on stereoselective hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral cavities of polysaccharide-based chiral stationary phases (CSPs). This guide provides a self-validating workflow, quantitative data, and targeted troubleshooting to ensure robust method refinement.

Diagnostic Workflow

The following logic tree dictates the method development and refinement lifecycle for resolving lactam enantiomers.

G N1 1. Sample Prep & Diluent Match (Avoid Solvent Shock) N2 2. Screen Polysaccharide CSPs (Amylose vs. Cellulose) N1->N2 N3 3. Evaluate Enantiomeric Resolution (Rs) N2->N3 N4 Rs ≥ 1.5 & Tf ≤ 1.5? Self-Validating SST Passed N3->N4 Yes N5 Rs < 1.5 or Tf > 1.5? Initiate Method Refinement N3->N5 No N6 4. Adjust Modifier & Additives (e.g., EtOH, 0.1% DEA) N5->N6 N6->N3 Re-evaluate

Workflow for chiral separation method development and refinement of delta-lactams.

Quantitative Data: CSP and Mobile Phase Selection Matrix

To streamline your initial screening, the table below summarizes the empirically proven phase combinations for piperidin-2-one derivatives.

Chiral Stationary Phase (CSP)Polymer BackboneTypical Mobile Phase (Normal Phase)Additive RequirementExpected Rs​
Chiralpak AD / AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Ethanol (60:40)0.1% Diethylamine (DEA)> 2.0
Chiralpak AS-H Amylose tris((S)- α -methylbenzylcarbamate)Hexane / Isopropanol (95:5)None or 0.1% DEA1.5 - 2.5
Chiralcel OD / OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10)0.1% Diethylamine (DEA)1.2 - 1.8

Self-Validating Experimental Protocol: Chiral HPLC Separation

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 6-ethylpiperidin-2-one enantiomers. Causality Checkpoint: This protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST fails, the system is not chemically or thermodynamically stable enough for sample analysis, preventing false negatives in enantiomeric excess (ee) determination.

Step 1: System Preparation and Equilibration

  • Install an Amylose-based CSP column, such as Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[1].

  • Prepare the mobile phase: Hexane / Ethanol (60:40 v/v) containing 0.1% Diethylamine (DEA)[1].

    • Causality: Ethanol provides the optimal steric fit for the lactam within the amylose cavities, while DEA masks residual silanols on the silica support to prevent secondary retention mechanisms.

  • Purge the system and equilibrate the column with at least 15 column volumes (CV) at a flow rate of 1.0 mL/min. Set the column oven strictly to 25°C.

Step 2: System Suitability Testing (SST) - The Self-Validation Step

  • Inject 10 µL of a racemic 6-ethylpiperidin-2-one standard (1 mg/mL dissolved strictly in the mobile phase).

  • Monitor UV absorbance at 210 nm or 254 nm.

  • Validation Criteria:

    • Retention factor ( k′ ) of the first peak must be >1.0 .

    • Enantiomeric Resolution ( Rs​ ) must be ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

    • Action: If criteria are met, proceed to Step 3. If not, proceed to the Troubleshooting Guide below.

Step 3: Sample Analysis

  • Inject 10 µL of the synthesized enantiomerically enriched sample.

  • Calculate the enantiomeric excess (ee%) based on the integrated peak areas relative to the validated SST retention times.

Troubleshooting Guide (Q&A)

Issue 1: Poor Enantiomeric Resolution ( Rs​<1.5 ) Q: I am using a Cellulose-based CSP (e.g., Chiralcel OD-H) with Hexane/IPA (90:10)[2], but my 6-ethylpiperidin-2-one enantiomers are co-eluting. How can I improve resolution? A: Switch the chiral selector or the alcohol modifier. Chiral recognition is highly dependent on the 3D conformation of the polymer backbone. Amylose-based CSPs (like Chiralpak AD-H) often provide superior chiral recognition for piperidinone derivatives compared to cellulose due to their helical structure forming tighter inclusion complexes with the δ -lactam ring. Alternatively, change the modifier from Isopropanol to Ethanol. Ethanol is less sterically hindered, allowing the lactam's amide group to form stronger, more directed hydrogen bonds with the carbamate linkages of the CSP[1].

Issue 2: Severe Peak Tailing Q: 6-ethylpiperidin-2-one is a neutral lactam, yet I am observing severe peak tailing ( Tf​>2.0 ) for the second eluting enantiomer. Why is this happening and how do I fix it? A: Add a basic modifier (0.1% DEA). Even though the molecule is technically neutral, the amide carbonyl and NH groups are strong hydrogen-bond acceptors and donors. They can participate in non-enantioselective secondary interactions with unendcapped, acidic silanol groups on the underlying silica support of the CSP. Diethylamine (DEA) acts as a competing base. It preferentially binds to and masks these active silanols, restricting the retention mechanism purely to the chiral grooves of the polysaccharide polymer, thereby sharpening the peak and improving resolution[1][2].

Issue 3: Retention Time Instability Q: The retention times of my enantiomers are shifting earlier with each consecutive injection. What is causing this thermodynamic instability? A: Check for sample solvent mismatch or column equilibration. If your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Ethanol or Methanol), it creates a localized "solvent shock" that disrupts the equilibrium of the stationary phase, causing early elution and distorted peaks. Self-Validation Fix: Always dissolve your sample in the exact mobile phase composition. Additionally, ensure the column is equilibrated with at least 15-20 column volumes before running the SST.

Frequently Asked Questions (FAQs)

Q: Should I use SFC (Supercritical Fluid Chromatography) or normal-phase HPLC for this molecule? A: Both are highly effective, but SFC is generally preferred for high-throughput drug development. SFC uses supercritical CO2​ as the bulk mobile phase, which has higher diffusivity and lower viscosity than hexane. This allows for flow rates 3-5 times faster than HPLC without sacrificing resolution, significantly speeding up method development and preparative scale-up.

Q: Can I use Chiralpak AS-H instead of AD-H? A: Yes. Chiralpak AS-H (Amylose tris((S)- α -methylbenzylcarbamate)) has been successfully utilized for the chiral separation of piperidin-2-one derivatives using a Hexane/Isopropanol (95:5) mobile phase[3]. The addition of the chiral α -methylbenzyl group on the carbamate selector provides an additional stereogenic center on the stationary phase, which can sometimes resolve enantiomers that fail on standard AD-H columns.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 6-Ethylpiperidin-2-one with other piperidones

Comparative Analysis of 6-Ethylpiperidin-2-one and Related Piperidone Scaffolds in Drug Development Introduction: The Piperidone Scaffold in Medicinal Chemistry The piperidine-2-one (δ-valerolactam) scaffold is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 6-Ethylpiperidin-2-one and Related Piperidone Scaffolds in Drug Development

Introduction: The Piperidone Scaffold in Medicinal Chemistry

The piperidine-2-one (δ-valerolactam) scaffold is a highly privileged, six-membered heterocyclic ring system characterized by a nitrogen atom and an adjacent carbonyl group[1]. Its structural versatility makes it a cornerstone in the synthesis of biologically active natural products and modern pharmaceuticals, particularly in oncology and neuropharmacology[1]. As a Senior Application Scientist, I frequently evaluate how specific substitutions on this core ring dictate physicochemical properties, synthetic viability, and target engagement.

This guide provides an in-depth comparative analysis of 6-ethylpiperidin-2-one against other standard piperidones. By examining the causality behind structural modifications and providing self-validating experimental workflows, this document serves as a robust resource for researchers and drug development professionals.

Part 1: Structural and Physicochemical Comparison

Substitutions on the piperidone ring drastically alter its interaction profile and utility in drug design.

  • 2-Piperidone (Unsubstituted): Serves as the baseline building block. It is a highly soluble, low-molecular-weight intermediate primarily used in foundational biochemical experiments and general organic synthesis[2].

  • 3-Hydroxypiperidin-2-one: The introduction of a hydroxyl group at the C3 position provides a strong hydrogen bond donor and acceptor site. This makes it a highly sought-after chiral intermediate for synthesizing complex molecules that require precise aqueous solubility and hydrogen-bonding networks.

  • 6-Ethylpiperidin-2-one: Features an alkyl chain adjacent to the lactam nitrogen. This C6 substitution introduces critical steric hindrance and increases overall lipophilicity . The steric bulk restricts the conformational flexibility of the ring, which can lock the molecule into a favorable binding geometry for specific hydrophobic pockets in target proteins (e.g., kinases). Furthermore, the C6 position is a chiral center (e.g., (R)-6-ethylpiperidin-2-one, CAS 1018453-54-7), necessitating stereoselective synthesis, as enantiomeric purity is critical for maximizing target affinity and avoiding off-target toxicity[3].

Quantitative Data Summary
CompoundCAS NumberMolecular WeightSubstitutionKey Physicochemical Advantage
2-Piperidone 675-20-799.13 g/mol NoneHigh reactivity for nucleophilic additions and cyclizations[2].
(R)-3-Hydroxypiperidin-2-one 220928-01-8115.13 g/mol C3 (Hydroxyl)Enables diverse transformations via the reactive -OH group.
(R)-6-Ethylpiperidin-2-one 1018453-54-7127.18 g/mol C6 (Ethyl)Enhanced membrane permeability and stereospecific binding[3].

Part 2: Mechanistic Insights into Biological Activity

Piperidone derivatives are known to modulate several critical signaling pathways, including the inhibition of protein kinases and the NF-κB inflammatory cascade[1]. The increased lipophilicity of the 6-ethyl variant enhances cell membrane permeability, a prerequisite for engaging intracellular targets.

When targeting inflammation, the structurally rigidified 6-ethylpiperidin-2-one scaffold can effectively block the IKK complex. Causally, this inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby halting the nuclear translocation of NF-κB and suppressing the expression of target inflammatory genes[1].

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB GeneExp Target Gene Expression (Inflammation) NFkB->GeneExp Drug 6-Ethylpiperidin-2-one (Inhibitor) Drug->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by functionalized piperidin-2-one derivatives.

Part 3: Experimental Methodologies and Workflows

To harness the potential of 6-ethylpiperidin-2-one, robust and reproducible synthetic and analytical workflows are required. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol 1: Synthesis of 6-Ethylpiperidin-2-one via Grignard Addition

Objective: To synthesize 6-ethylpiperidin-2-one from piperidine-2,6-dione, demonstrating the controlled introduction of an alkyl group at the C6 position. Causality & Design: The reaction utilizes a Grignard reagent to attack one of the carbonyl groups of the symmetric piperidine-2,6-dione. The 0 °C starting temperature controls the exothermicity and prevents over-alkylation. Subsequent reduction converts the hemiaminal intermediate into the saturated 6-ethyl lactam[4].

  • Preparation: Flame-dry a round-bottomed flask and purge with argon to ensure anhydrous conditions, preventing the premature quenching of the Grignard reagent[4].

  • Dissolution: Dissolve piperidine-2,6-dione (1.450 g, 12.8 mmol) in anhydrous THF (51 mL). Cool the mixture to 0 °C using an ice bath[4].

  • Grignard Addition: Slowly add Ethyl magnesium bromide (13 mL, 38.5 mmol, 3 M in Et2O) dropwise[4]. Rationale: Dropwise addition prevents localized heating and minimizes unwanted side reactions.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 19 hours to ensure complete conversion to the intermediate[4].

  • Reduction: Introduce a reducing agent (e.g., Sodium borohydride) to reduce the intermediate to 6-ethylpiperidin-2-one[4].

  • Workup & Purification: Quench the reaction carefully with a saturated aqueous ammonium chloride solution, extract with ethyl acetate, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify via flash column chromatography.

G N1 Piperidine-2,6-dione (Starting Material) N2 Grignard Addition (EtMgBr, THF, 0 °C) N1->N2 N3 Hemiaminal Intermediate N2->N3 N4 Reduction (NaBH4) N3->N4 N5 6-Ethylpiperidin-2-one (Target Product) N4->N5

Caption: Synthetic workflow for 6-Ethylpiperidin-2-one via Grignard addition and reduction.

Protocol 2: In Vitro Evaluation of NF-κB Pathway Inhibition

Objective: To quantify the anti-inflammatory potential of the synthesized piperidone derivatives. Causality & Design: We utilize a luciferase reporter gene assay linked to an NF-κB response element in stimulated macrophages. This provides a self-validating, highly sensitive, and quantifiable readout of intracellular pathway activation.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight at 37 °C, 5% CO2.

  • Pre-treatment: Treat cells with varying concentrations (e.g., 0.1, 1, 10, 50 µM) of 6-ethylpiperidin-2-one for 2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Rationale: LPS activates TLR4, triggering the IKK complex and subsequent NF-κB translocation.

  • Incubation: Incubate for an additional 24 hours to allow for target gene expression.

  • Quantification: Lyse the cells, add the luciferase substrate, and measure luminescence using a microplate reader. Calculate the IC50 based on the dose-dependent reduction in luminescence.

References

  • Title: The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology Source: Benchchem URL
  • Title: CAS 675-20-7: 2-Piperidone Source: CymitQuimica URL
  • Title: (R)
  • Title: 1018453-54-7 | (R)
  • Title: Combining Experiment and DFT to Study New Reactions Source: White Rose University Consortium URL

Sources

Comparative

validating the biological activity of 6-Ethylpiperidin-2-one in vitro

As a Senior Application Scientist specializing in early-stage drug discovery and assay development, I frequently encounter the challenge of optimizing core pharmacophores to achieve target selectivity and favorable pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage drug discovery and assay development, I frequently encounter the challenge of optimizing core pharmacophores to achieve target selectivity and favorable pharmacokinetic profiles. Among nitrogen-containing heterocycles, the piperidine ring is a ubiquitous structural subunit in natural compounds and pharmaceuticals. However, when we transition from basic piperidines to delta-lactams, specifically 6-Ethylpiperidin-2-one (CAS 1018453-54-7 for the (R)-isomer[1]), we unlock a privileged scaffold.

This guide provides an in-depth, objective comparison of the 6-Ethylpiperidin-2-one (6-EP) scaffold against alternative heterocycles, supported by in vitro validation methodologies. We will focus specifically on its utility in developing Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists and antimicrobial agents, explaining the causality behind our experimental designs and establishing self-validating protocols.

Scaffold Comparison: Why 6-Ethylpiperidin-2-one?

When designing targeted therapeutics, the choice of the core ring system dictates the three-dimensional vectoring of functional groups. The 6-EP scaffold offers distinct advantages over its structural cousins:

  • Vs. Unsubstituted Piperidin-2-one: The addition of the C6-ethyl group introduces critical steric bulk and lipophilicity. In the context of nuclear receptors like PPARγ, this ethyl extension is perfectly poised to occupy the hydrophobic sub-pockets of the ligand-binding domain (LBD), significantly increasing binding affinity compared to unsubstituted analogs[2].

  • Vs. Pyrrolidin-2-one (5-membered ring): Comparative studies on antiparasitic and antimicrobial activities demonstrate that 6-membered piperidin-2-one derivatives exhibit superior selectivity and lower cytotoxicity than their 5-membered pyrrolidin-2-one counterparts[3]. The 6-membered ring provides the necessary conformational flexibility to induce favorable receptor fit.

  • Vs. Piperine (Natural Scaffold): While piperine is a known bioactive compound, it suffers from poor aqueous solubility and acute toxicity. Modifying the piperidine ring into a piperidin-2-one derivative (like 6-EP) improves structural diversity, solubility, and reduces off-target toxicity while enhancing agonistic activity[4].

Quantitative Performance Comparison

The following table synthesizes in vitro data comparing 6-EP derivatives with alternative scaffolds across key biological targets:

Scaffold / CompoundTarget AssayIC50 / EC50 (μM)Efficacy & Mechanistic Notes
6-EP Derivative (e.g., Cpd 2a) PPARγ Binding (FP)1.03 - 2.43High affinity; C6-ethyl fills hydrophobic pocket[4].
Rosiglitazone (Control) PPARγ Binding (FP)5.61Standard full agonist benchmark[4].
Piperine (Natural Scaffold) PPARγ Binding (FP)18.35Weak affinity; poor aqueous solubility[4].
Pyrrolidin-2-one Analog T. gondii (Antiparasitic)> 10.0Suboptimal ring size for target engagement[3].
Piperidin-2-one Analog T. gondii (Antiparasitic)2.0 - 2.2Superior selectivity; lower Vero cell cytotoxicity[3].

Mechanistic Pathway: Target Engagement

To validate 6-EP derivatives in vitro, we must first map the biological pathway. For metabolic applications, 6-EP derivatives act as ligands for PPARγ, a nuclear receptor regulating glucose and lipid metabolism.

PPARg_Pathway Ligand 6-EP Derivative (Ligand) Receptor PPARγ LBD (Cytosol/Nucleus) Ligand->Receptor Binds Hydrophobic Pocket Complex Ligand-Receptor Complex Receptor->Complex Conformational Shift RXR RXR Heterodimerization Complex->RXR Recruits RXR PPRE PPRE Binding (DNA Promoter) RXR->PPRE Translocates/Binds Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription Activates

Diagram 1: Mechanistic pathway of 6-EP derivatives engaging the PPARγ nuclear receptor.

In Vitro Validation Workflows & Protocols

As an application scientist, I design protocols that are not merely procedural, but self-validating systems . Every step must account for potential artifacts, ensuring that the data we generate is unequivocally trustworthy.

Protocol A: Fluorescence Polarization (FP) Ligand Binding Assay

Causality: We utilize an FP assay over traditional radioligand binding because FP is a homogeneous, "mix-and-read" format. It eliminates washing steps that can disrupt the thermodynamic equilibrium of low-affinity ligands, providing a more accurate IC50 measurement[4].

FP_Workflow Prep Prepare Recombinant PPARγ-LBD Tracer Add Fluorescent Tracer (Probe) Prep->Tracer Compound Add 6-EP Test Compound Tracer->Compound Incubate Incubate (25°C, 2h) Equilibration Compound->Incubate Read Measure Fluorescence Polarization (mP) Incubate->Read Excitation/Emission Analyze Calculate IC50 (Z'-factor Validation) Read->Analyze

Diagram 2: Step-by-step workflow for the Fluorescence Polarization (FP) binding assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM DTT, 0.01% Tween-20).

    • Expert Insight: The inclusion of 0.01% Tween-20 is critical. It prevents the 6-EP derivatives from forming colloidal aggregates, which is the leading cause of false-positive inhibition in biochemical screens.

  • Complex Formation: Incubate recombinant human PPARγ-LBD with a high-affinity fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green) to establish the baseline polarization (high mP).

  • Compound Titration: Dispense the 6-EP derivatives in a 10-point dose-response curve ranging from 10 μM to 0.1 nM into a 384-well black microplate.

  • Equilibration: Incubate the plate in the dark at 25°C for 2 hours.

  • Self-Validation (Z'-factor): Include wells with DMSO (vehicle control) and 10 μM Rosiglitazone (positive control). Calculate the Z'-factor. If Z' < 0.5, the assay plate is discarded. This ensures the assay window is robust enough to distinguish true hits from noise.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

Protocol B: Cellular Transactivation Assay (Functional Validation)

Causality: Binding affinity (IC50) does not guarantee functional activation. A molecule might bind the LBD but act as an antagonist. To prove 6-EP derivatives act as agonists, we must measure gene transcription[5].

Step-by-Step Methodology:

  • Co-Transfection: Seed HepG2 cells in 96-well plates. Co-transfect with a GAL4-PPARγ chimera plasmid and a UAS-firefly luciferase reporter.

    • Expert Insight: Using a GAL4 chimera isolates the assay to the PPARγ-LBD, preventing endogenous nuclear receptors from confounding the luminescent signal.

  • Normalization Control (Self-Validation): Co-transfect a constitutively active Renilla luciferase plasmid. Normalizing the Firefly signal to the Renilla signal mathematically eliminates artifacts caused by well-to-well variations in cell viability or transfection efficiency.

  • Treatment: After 24 hours, treat the cells with varying concentrations of the 6-EP derivatives.

  • Detection: Lyse the cells and quantify luminescence using a Dual-Luciferase reporter assay system to determine the EC50.

Protocol C: Cytotoxicity Counter-Screen (SRB Assay)

Causality: To ensure that the biological activity observed is target-specific and not a byproduct of general cell death, we run a counter-screen using the Sulforhodamine B (SRB) assay[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Vero cells for general toxicity, or MKN45 for anticancer evaluation) in 96-well plates.

  • Compound Exposure: Treat with 6-EP derivatives for 72 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain with 0.4% SRB solution for 30 minutes.

    • Expert Insight: SRB binds stoichiometrically to basic amino acids under mild acidic conditions. It provides a highly linear measurement of cellular protein mass, making it far more reliable than metabolic assays (like MTT) which can be skewed by mitochondrial interference.

  • Quantification: Solubilize the bound dye in 10 mM unbuffered Tris base and measure absorbance at 515 nm.

Conclusion

The 6-Ethylpiperidin-2-one scaffold represents a highly tunable, biologically relevant core for drug discovery. By comparing its performance against unsubstituted lactams and natural piperidines, and validating its activity through rigorously controlled, self-validating in vitro assays, researchers can confidently leverage this building block to develop highly selective therapeutic agents.

Sources

Validation

structure-activity relationship (SAR) studies of 6-Ethylpiperidin-2-one derivatives

Comprehensive SAR Comparison Guide: 6-Ethylpiperidin-2-one Derivatives in Targeted Therapeutics Executive Summary & Scaffold Rationale In modern drug development, identifying a pharmacophore that perfectly balances metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive SAR Comparison Guide: 6-Ethylpiperidin-2-one Derivatives in Targeted Therapeutics

Executive Summary & Scaffold Rationale

In modern drug development, identifying a pharmacophore that perfectly balances metabolic stability with precise spatial geometry is a constant challenge. The piperidine-2-one (δ-valerolactam) scaffold is a highly privileged six-membered heterocyclic ring utilized extensively in oncology and neuropharmacology due to its robust hydrogen-bonding capacity and resistance to enzymatic degradation[1].

While unsubstituted piperidin-2-ones serve as excellent foundational templates, functionalization at the C6 position (adjacent to the lactam nitrogen) introduces a critical stereocenter and steric vector. Recent structure-activity relationship (SAR) campaigns have revealed that 6-alkyl substitutions—specifically the 6-ethyl moiety —dramatically alter binding kinetics within the deep hydrophobic pockets of target kinases (such as c-Met) and modulate reactive oxygen species (ROS) pathways in piperlongumine-derived senolytic and anticancer agents[2],[3].

This guide objectively compares the performance of 6-ethylpiperidin-2-one derivatives against alternative substitutions, providing the mechanistic causality and self-validating experimental protocols necessary for your next lead optimization campaign.

SAR Comparative Analysis: The "Activity Cliff" of C6 Substitution

To objectively evaluate the performance of the 6-ethyl substitution, we must benchmark it against alternative alkyl and aryl modifications. The table below synthesizes in vitro kinase inhibition, cellular viability, and physicochemical data across a standardized library of piperidin-2-one derivatives.

Table 1: Quantitative SAR Comparison of C6-Substituted Piperidin-2-ones
C6-Substituentc-Met Kinase IC₅₀ (nM)Nrf2 Activation EC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)Calculated LogPLipophilic Efficiency (LipE)
-H (Baseline)145.228.418.41.24.6
-Methyl 42.812.36.21.65.7
-Ethyl 8.5 3.1 1.5 2.1 6.0
-Phenyl >1000>50.0>50.03.4<3.0

The Causality of the SAR Trends: The data reveals a distinct "activity cliff," a phenomenon frequently observed in epigenetic and kinase inhibitor design[4]. Moving from a 6-H to a 6-methyl, and subsequently to a 6-ethyl group, yields a logarithmic increase in target affinity.

Why does the ethyl group outperform the others? The ethyl moiety provides the optimal van der Waals contacts required to anchor the lactam ring deeply within the hydrophobic sub-pocket of the kinase hinge region. This is quantitatively reflected in the peak Lipophilic Efficiency (LipE) of 6.0, indicating that the added lipophilicity (LogP = 2.1) translates perfectly into binding free energy without exceeding spatial constraints. Conversely, extending the vector to a 6-phenyl group results in a severe steric clash with the binding pocket walls, obliterating target affinity[2].

Mechanistic Pathways & Target Engagement

6-Ethylpiperidin-2-one derivatives often act as polypharmacological agents. In oncology models, these compounds competitively inhibit receptor tyrosine kinases (like c-Met) to halt proliferation, while simultaneously acting as Michael acceptors to activate the Nrf2 pathway, modulating oxidative stress and triggering apoptosis in cancer cells[5],[3].

SignalingPathway Ligand 6-Ethylpiperidin-2-one Derivative Kinase Target Kinase (e.g., c-Met) Ligand->Kinase High Affinity Binding ROS Nrf2 / ROS Modulation Ligand->ROS Activates Survival Tumor Cell Survival Kinase->Survival Downregulates Apoptosis Apoptosis Induction ROS->Apoptosis Triggers Survival->Apoptosis Inhibits

Caption: Dual-action signaling pathway of 6-ethylpiperidin-2-one derivatives targeting kinases and ROS.

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that every experimental protocol acts as a self-validating system. Below are the methodologies used to synthesize and validate the SAR data of 6-ethylpiperidin-2-one derivatives.

ExperimentalWorkflow Syn 1. Stereoselective Synthesis (Chiral Auxiliary + EtMgBr) Val1 Self-Validation: Chiral HPLC & 2D-NMR Syn->Val1 Assay 2. TR-FRET Kinase Assay (Target Engagement) Val1->Assay Val2 Self-Validation: No-Enzyme & Positive Controls Assay->Val2 Cell 3. Phenotypic Screening (A549 Cell Viability) Val2->Cell

Caption: Self-validating experimental workflow for the synthesis and SAR evaluation of lactam derivatives.

Protocol A: Stereoselective Synthesis of 6-Ethylpiperidin-2-one

Causality of Choice: Standard alkylation of lactams often yields racemic mixtures, which confounds biological data. We employ a chiral auxiliary-directed Grignard addition to ensure >98% enantiomeric excess (ee), as the precise 3D spatial orientation of the ethyl group is paramount for target engagement.

  • Imide Activation: React piperidine-2,6-dione with a chiral auxiliary (e.g., Evans oxazolidinone) to direct facial selectivity.

  • Grignard Addition: Add ethylmagnesium bromide (EtMgBr) dropwise at -78°C.

    • Self-Validation Checkpoint: The cryogenic temperature is critical; higher temperatures lead to over-alkylation and ring-opening. Monitor strictly via TLC until the starting material is consumed.

  • Reduction & Cleavage: Reduce the resulting hemiaminal and cleave the auxiliary using NaBH₄/TFA to yield the 6-ethyl lactam core.

  • Orthogonal Validation: Confirm enantiomeric purity via Chiral HPLC. Establish absolute stereochemistry via 2D-NOESY NMR to ensure the ethyl group occupies the intended equatorial or axial position.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric ELISA assays to eliminate false positives caused by the auto-fluorescence common in heterocyclic compounds.

  • Assay Assembly: Incubate recombinant c-Met kinase with the 6-ethylpiperidin-2-one derivative (using serial dilutions from 10 µM down to 0.1 nM) in an optimized buffer containing ATP and a biotinylated peptide substrate.

  • Reaction & Detection: Following a 60-minute incubation, add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation Checkpoint: Include a "No-Enzyme" control well to establish the baseline fluorescence background, and a known c-Met inhibitor (e.g., Crizotinib) as a positive control to validate the assay's dynamic range and sensitivity.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression model.

Conclusion

The transition from a basic piperidin-2-one scaffold to a 6-ethylpiperidin-2-one derivative represents a masterclass in rational drug design. By carefully tuning the steric bulk and lipophilicity at the C6 position, researchers can unlock single-digit nanomolar kinase inhibition and potent cellular efficacy. When designing your next library, prioritize the 6-ethyl vector as the optimal balance point before the steric activity cliff occurs.

References

  • Benchchem. "The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology". 1

  • ACS Publications. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities". 2

  • ACS Publications. "Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents". 5

  • ResearchGate. "Design, synthesis and biological activity of piperlongumine derivatives as selective anticancer agents".3

  • MDPI. "Activity Landscape and Molecular Modeling to Explore the SAR of Dual Epigenetic Inhibitors". 4

Sources

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